Octacosanoic acid
Descripción
This compound has been reported in Gentiana macrophylla, Lysimachia patungensis, and other organisms with data available.
RN given refers to parent
Propiedades
IUPAC Name |
octacosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52258-47-6 (1/2Ca salt) | |
| Record name | Octacosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075051 | |
| Record name | Octacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
| Record name | Octacosanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Octacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-48-9 | |
| Record name | Octacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octacosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACOSANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octacosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.9 °C | |
| Record name | Octacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Octacosanoic Acid: Natural Sources, Distribution, and Analysis
Executive Summary
Octacosanoic acid, also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₈H₅₆O₂. It is a significant component of various natural waxes, particularly plant epicuticular waxes and beeswax, and has been identified in a range of other biological sources. Emerging research has highlighted its potential pharmacological activities, including cholesterol-lowering and antiplatelet effects, making it a molecule of interest for therapeutic development. This document provides a detailed overview of its natural distribution, quantitative data, biological activities, and the experimental protocols used for its extraction and analysis.
Natural Sources and Distribution
This compound is widely distributed in the biosphere, primarily as a structural component of waxes that form protective barriers.
-
Plant Kingdom : It is a key constituent of the epicuticular wax layer on the leaves, fruits, and stems of many plants. This wax barrier is crucial for protecting the plant from environmental stressors. Notable plant sources include sugarcane wax, where it is a major component of a mixture of VLCFAs known as D-003, and the leaf wax of the cork oak (Quercus suber).[1][2] It has also been reported in various other plants, such as Gentiana macrophylla, Lysimachia patungensis, Croton caudatus, and the fruit of Hippophae rhamnoides.[3][4][5]
-
Animal Kingdom : Beeswax, produced by honeybees (Apis mellifera), is a well-known and significant source of this compound. It exists in the wax as both a free acid and as part of esterified compounds, contributing to the structural integrity of the honeycomb.[6][7][8]
-
Marine Organisms : Research has led to the isolation of this compound from marine life, including sponges of the Xestospongia genus.[9]
-
Other Sources : Trace amounts of this compound can be found in some vegetable oils.[10] It is also recognized as an endogenous human metabolite, found in fibroblasts and cellular membranes.[3]
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly depending on the source. The following table summarizes available quantitative data from scientific literature.
| Natural Source | Part/Product Analyzed | Concentration / Abundance | Reference(s) |
| Cork Oak (Quercus suber) | Leaf Cuticular Wax | 1.22 - 4.03 % of total wax extract | [3] |
| Various Vegetable Oils | Refined Oils | 0 - 0.08 % of total fatty acids | [10] |
| Beeswax (Apis mellifera) | Comb Wax | Present as one of the main free fatty acids (total free acids: 12-14% of wax) | [8] |
| Sugarcane (Saccharum officinarum) | Cuticular Wax | Major component of the purified VLCFA mixture D-003 | [2] |
| Northern Berries (e.g., Bilberry) | Cuticular Wax | Present, but hexacosanoic acid (C26:0) is the major fatty acid | [11] |
Biological Activities and Signaling Pathways
This compound, often as part of natural mixtures like D-003, has demonstrated several noteworthy biological activities. The precise signaling pathways are an active area of research, with current evidence pointing towards modulation of lipid metabolism and platelet function.
Key Biological Activities:
-
Cholesterol-Lowering Effects : D-003, with this compound as its primary component, has been shown to lower total and LDL cholesterol in animal models.[2] The proposed mechanism involves the inhibition of hepatic cholesterol synthesis at a stage prior to mevalonate production, though direct inhibition of HMG-CoA reductase is considered unlikely.[4] This suggests a mechanism distinct from statins.
-
Antiplatelet and Antithrombotic Activity : this compound has been associated with antiplatelet and antithrombotic effects.[12] This activity is crucial for preventing the formation of blood clots. The mechanism may involve interference with platelet activation and aggregation pathways, such as the cyclooxygenase (COX) pathway that produces thromboxane A2, or the ADP-mediated P2Y12 receptor pathway.[12][13][14]
-
Cytotoxic and Antimicrobial Properties : Studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines, such as Human Promyelocytic Leukemia (HL-60), and possesses moderate antimicrobial activity.[9]
// Node Definitions OA [label="this compound\n(C28:0)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Pathways P1 [label="Inhibition of\nCholesterol Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Inhibition of\nPlatelet Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P3 [label="Antimicrobial / Cytotoxic\nMechanisms", fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes O1 [label="Reduced LDL & Total\nCholesterol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; O2 [label="Antithrombotic Effect", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; O3 [label="Potential Anti-cancer &\nAnti-infective Agent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];
// Edges OA -> P1 [color="#5F6368"]; OA -> P2 [color="#5F6368"]; OA -> P3 [color="#5F6368"];
P1 -> O1 [color="#5F6368"]; P2 -> O2 [color="#5F6368"]; P3 -> O3 [color="#5F6368"]; }
Caption: Logical overview of this compound's biological activities.
// Downstream Pathways Sphingo [label="Sphingolipid\nBiosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wax [label="Cuticular Wax\nBiosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Signaling Outcomes Membrane [label="Membrane Structure\n& Microdomains", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Cuticle [label="Cuticle Formation\n(Protective Barrier)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Signaling [label="Stress Signaling\n(Biotic & Abiotic)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];
// Edges from VLCFA VLCFA -> Sphingo [color="#5F6368"]; VLCFA -> Wax [color="#5F6368"];
Sphingo -> Membrane [color="#5F6368"]; Wax -> Cuticle [color="#5F6368"]; Membrane -> Signaling [color="#5F6368"]; Cuticle -> Signaling [color="#5F6368"]; }
Caption: VLCFA biosynthesis and its role in plant signaling pathways.
Experimental Protocols
The accurate quantification and characterization of this compound from complex biological matrices require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique, typically requiring a derivatization step to increase the analyte's volatility.
1. Principle: This protocol outlines the extraction of total lipids from a plant matrix, followed by derivatization of fatty acids into fatty acid methyl esters (FAMEs) for analysis by GC-MS. FAMEs are more volatile than their corresponding free fatty acids, allowing for better separation and detection.
2. Reagents and Materials:
-
Plant tissue (e.g., dried leaves)
-
Soxhlet extraction apparatus
-
Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol) or 0.5 M Sodium Methoxide in anhydrous methanol
-
Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated standard
-
Sodium sulfate (anhydrous)
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., ZB-5MS, SP-2560)
-
Nitrogen gas for solvent evaporation
3. Procedure:
-
3.1 Lipid Extraction (Soxhlet):
-
Grind the dried plant material into a fine powder.
-
Weigh approximately 5-10 g of the powder and place it into a cellulose extraction thimble.
-
Add a known amount of internal standard to the sample.
-
Place the thimble in the Soxhlet extractor.
-
Extract the lipids with a chloroform:methanol (2:1, v/v) mixture for 6-8 hours.
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to yield the total lipid extract.
-
-
3.2 Derivatization to FAMEs (using BF₃-Methanol):
-
To the dried lipid extract, add 5 mL of 14% BF₃-methanol reagent.
-
Seal the container tightly and heat at 80-100°C for 60 minutes to facilitate methylation.
-
Cool the sample to room temperature.
-
Add 5 mL of saturated NaCl solution and 5 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
3.3 GC-MS Analysis:
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min, hold for 2 min. (Note: The temperature program must be optimized for the specific column and analytes).
-
MS Detector: Electron Impact (EI) mode at 70 eV. Scan range m/z 50-600.
-
Identification: Identify the methyl octacosanoate peak based on its retention time relative to standards and its characteristic mass spectrum.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of its methyl ester to the internal standard, using a calibration curve prepared with authentic standards.
-
// Node Definitions A [label="Sample Preparation\n(e.g., Grinding Plant Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lipid Extraction\n(e.g., Soxhlet with Chloroform/Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Derivatization to FAMEs\n(e.g., BF₃-Methanol, 100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="FAMEs Extraction\n(into Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="GC-MS Injection\n& Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Processing\n(Identification & Quantification)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion and Future Outlook
This compound is a ubiquitous very-long-chain fatty acid found predominantly in natural waxes. Its presence is not merely structural; emerging evidence of its cholesterol-lowering and antiplatelet activities positions it as a compound of significant interest for pharmaceutical and nutraceutical development. The methodologies for its extraction and quantification are well-established, relying primarily on chromatographic techniques. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound and related VLCFAs exert their biological effects. A deeper understanding of these mechanisms will be critical for translating its therapeutic potential into clinical applications, particularly in the fields of cardiovascular health and metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the main components of beeswax - Knowledge - Henan Mingshengfeng Bio-Technology Co., Ltd [m.msfbees.com]
- 7. research.annemariemaes.net [research.annemariemaes.net]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]
- 11. Cuticular Wax Composition of Wild and Cultivated Northern Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of fatty acid derivatives to inhibit platelet aggregation and investigating their biochemical mechanism [morressier.com]
- 13. youtube.com [youtube.com]
- 14. derangedphysiology.com [derangedphysiology.com]
Synthesis and Biosynthesis of Octacosanoic Acid in Plants: A Technical Guide
Abstract
Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a vital component of various essential lipids in plants, including cuticular waxes, suberin, and sphingolipids. These compounds are critical for creating protective barriers, maintaining membrane integrity, and mediating responses to environmental stress. The biosynthesis of this compound occurs through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex iteratively extends shorter C16-C18 fatty acyl-CoA precursors, which are initially synthesized in the plastids. Each elongation cycle involves four key reactions: condensation, reduction, dehydration, and a second reduction, collectively adding a two-carbon unit to the acyl chain. This technical guide provides an in-depth overview of the complete biosynthetic pathway, its regulatory mechanisms, quantitative data on its occurrence, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development and crop improvement.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, play crucial physiological and structural roles in plants.[1] Among these, this compound (C28:0), also known as montanic acid, is a saturated fatty acid of significant biological importance.[2] It is a key precursor for components of the plant cuticle and suberin, which form hydrophobic barriers on leaves, stems, and roots, preventing water loss and protecting against pathogens.[1] Furthermore, VLCFAs are integral to sphingolipids, which are essential for membrane homeostasis and intercellular communication.[1] Defects in VLCFA synthesis can lead to severe developmental issues, highlighting their fundamental role in plant biology.[3]
This guide details the molecular machinery and biochemical transformations responsible for the synthesis of this compound, offering a comprehensive resource for understanding and investigating this vital metabolic pathway.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a spatially segregated process, beginning with the formation of precursors in the plastids and culminating in chain elongation in the endoplasmic reticulum (ER).
Precursor Synthesis in Plastids
The journey begins in the plastids, where de novo fatty acid synthesis occurs via the fatty acid synthase (FAS) complex.[4][5] This process uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor to produce primarily C16 (palmitic acid) and C18 (stearic acid) fatty acids, which are attached to an acyl carrier protein (ACP).[5][6] These long-chain fatty acids are then released from ACP and exported from the plastid to the cytosol.[7]
Elongation in the Endoplasmic Reticulum
Once in the cytosol, the C16-C18 fatty acids are activated to their coenzyme A (CoA) thioester forms (acyl-CoAs) by long-chain acyl-CoA synthetases.[1] These acyl-CoAs are the direct substrates for the fatty acid elongation (FAE) complex, a membrane-bound system located in the ER.[1][3] The FAE complex extends the acyl chain by two carbons in each cycle through four sequential reactions. To synthesize octacosanoyl-CoA (C28-CoA) from stearoyl-CoA (C18-CoA), five successive cycles of elongation are required.
The four core enzymatic reactions of the FAE cycle are:
-
Condensation : A β-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting condensation of an acyl-CoA substrate with malonyl-CoA, forming a β-ketoacyl-CoA that is two carbons longer.[1] The substrate specificity of the KCS enzyme is a key determinant of the final chain length of the VLCFA.[8]
-
First Reduction : A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, using NAD(P)H as a reductant, to produce a 3-hydroxyacyl-CoA.[1][9]
-
Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, forming a trans-2,3-enoyl-CoA.[1][9]
-
Second Reduction : An enoyl-CoA reductase (ECR) reduces the double bond using NAD(P)H to yield a saturated acyl-CoA, which is now two carbons longer than the initial substrate.[1][9]
This elongated acyl-CoA can then serve as a substrate for the next cycle until the target length of 28 carbons is achieved.
Regulation of this compound Synthesis
The biosynthesis of VLCFAs is tightly regulated to meet the specific needs of different tissues and developmental stages. This regulation occurs primarily at the transcriptional level.
-
KCS Gene Family : Plants possess a large family of KCS genes, each with distinct substrate specificities and expression patterns. The specific KCS enzymes expressed in a tissue determine the profile of VLCFAs produced. For instance, in Arabidopsis, the KCS16 enzyme is responsible for elongating VLCFAs up to C38 in leaf trichomes.[8] While the specific KCS for C28 synthesis is less defined, it is understood to be part of this diverse enzyme family.
-
Transcriptional Control : Several transcription factors have been identified that regulate the expression of FAE complex genes. In Arabidopsis, MYB30, MYB94, and MYB96 are known to activate the expression of genes involved in cuticular wax biosynthesis, thereby increasing VLCFA production.[8] Conversely, transcription factors like DEWAX act as negative regulators.[8] This complex network allows the plant to modulate VLCFA synthesis in response to developmental cues and environmental stresses like drought or pathogen attack.[9]
Quantitative Data
Quantitative analysis reveals that the abundance of this compound varies significantly across different plant species and tissues, reflecting its diverse roles. It is often a minor component compared to shorter-chain fatty acids but is crucial for specific functions.
| Plant Species | Tissue/Oil Source | This compound Content (weight %) | Reference |
| Benincasa hispida | Seed Oil | 0.03% | [10] |
| Salvia microstegia | Seed Oil | 0.2% | [10] |
| Salvia viridis | Seed Oil | 0.2% | [10] |
| Costus speciosus | Rhizome | Present (qualitative) | [11] |
| Sugarcane | Wax | Major Component of D-003 | [12] |
Note: Comprehensive quantitative data on enzyme kinetics and substrate concentrations for the specific elongation steps leading to this compound are limited in the literature and represent an area for future research.
Experimental Protocols
Investigating the synthesis of this compound involves a combination of analytical chemistry, biochemistry, and molecular biology techniques.
Analysis of Fatty Acid Composition by GC-MS
This is the standard method for identifying and quantifying VLCFAs in plant tissues.[13][14]
Methodology:
-
Lipid Extraction : Homogenize a known quantity of plant tissue (e.g., 100 mg fresh weight) in a solvent mixture like chloroform:methanol (2:1, v/v).
-
Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase containing the lipids is collected.
-
Saponification & Transmethylation : Evaporate the solvent under a stream of nitrogen.[15] Saponify the lipid residue with methanolic NaOH or KOH to release free fatty acids. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with a reagent like BF₃-methanol or methanolic HCl.[10][15]
-
Extraction of FAMEs : Extract the FAMEs from the reaction mixture using a nonpolar solvent such as hexane.
-
GC-MS Analysis : Inject the hexane extract into a gas chromatograph coupled with a mass spectrometer. FAMEs are separated on a capillary column based on their chain length and degree of saturation. The mass spectrometer provides definitive identification based on fragmentation patterns and molecular weight.
-
Quantification : Quantify individual FAMEs by comparing their peak areas to those of known amounts of internal standards (e.g., heptadecanoic acid, C17:0).
In Vitro Fatty Acid Elongase Assay
This assay measures the activity of the FAE enzyme complex in microsomal preparations.
Methodology:
-
Microsome Isolation : Homogenize plant tissue (e.g., developing seeds, young leaves) in a cold extraction buffer. Perform differential centrifugation, first at a low speed (~10,000 x g) to pellet organelles, and then at a high speed (~100,000 x g) to pellet the microsomal fraction (containing ER membranes).[16] Resuspend the microsomal pellet in a storage buffer.
-
Assay Reaction : Set up a reaction mixture containing:
-
Incubation : Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Saponification : Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA thioester bonds.[19]
-
Extraction and Analysis : Acidify the reaction mixture and extract the radiolabeled fatty acids with hexane. Analyze the products using thin-layer chromatography (TLC) or radio-HPLC to separate and quantify the elongated fatty acids based on the incorporated radioactivity.
In Vivo Radiolabeling Studies
This method tracks the synthesis of VLCFAs in living plant tissues.
Methodology:
-
Precursor Application : Supply plant tissues (e.g., leaf discs, developing embryos) with a radiolabeled precursor, such as [¹⁴C]-acetate or [¹⁴C]-malonyl-CoA, through the incubation medium.[20][21]
-
Incubation : Allow the tissue to metabolize the labeled precursor for a set period.
-
Analysis : After incubation, harvest the tissue, extract the total lipids, and prepare FAMEs as described in the GC-MS protocol (5.1).
-
Detection : Analyze the resulting FAMEs using radio-GC or by collecting fractions from a standard GC for scintillation counting to determine the distribution of radioactivity among different fatty acids.
Conclusion and Future Directions
The synthesis of this compound is a fundamental metabolic process in plants, essential for the production of protective barriers and structural lipids. The biosynthesis is carried out by the conserved fatty acid elongase complex in the endoplasmic reticulum, with regulation largely controlled by the expression of specific β-ketoacyl-CoA synthase (KCS) genes.
For researchers and drug development professionals, the enzymes of the FAE pathway, particularly KCS, represent potential targets for the development of novel herbicides. For scientists focused on crop improvement, manipulating the expression of FAE genes could lead to enhanced drought tolerance or pathogen resistance by modifying the composition of cuticular waxes.
Future research should focus on:
-
The precise identification and kinetic characterization of the KCS enzymes responsible for each elongation step leading to C28.
-
A deeper understanding of the signaling pathways and transcriptional networks that regulate VLCFA synthesis in response to environmental stimuli.
-
Elucidating the mechanisms of VLCFA transport and integration into their final destinations, such as cuticular wax or sphingolipids.
A thorough understanding of these areas will unlock new opportunities for both fundamental plant science and its practical applications in agriculture and biotechnology.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H56O2 | CID 10470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 4. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Carbon flux and fatty acid synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.organomation.com [blog.organomation.com]
- 16. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. google.com [google.com]
The Pivotal Role of Octacosanoic Acid in Plant Metabolism: A Technical Guide
An In-depth Exploration of the Biosynthesis, Physiological Functions, and Signaling Involvement of a Key Very-Long-Chain Fatty Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 28-carbon backbone, is a crucial metabolite in the plant kingdom. While not as abundant as shorter-chain fatty acids, it plays a vital role in the synthesis of essential structural and signaling molecules. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a plant metabolite, with a focus on its biosynthesis, its incorporation into cuticular waxes and sphingolipids, and its involvement in plant development and stress responses. Detailed experimental protocols for its analysis and visual representations of key metabolic and signaling pathways are provided to facilitate further research in this area.
Introduction
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with more than 18 carbon atoms.[1] In plants, these molecules are not merely storage lipids but are integral to a wide array of physiological and structural functions essential for survival and interaction with the environment.[1][2] this compound (C28:0), also known as montanic acid, is a significant member of the VLCFA family, serving as a key precursor for the biosynthesis of cuticular waxes and as a component of complex membrane lipids such as sphingolipids.[3][4] Its presence and metabolism are intrinsically linked to plant development, the formation of protective barriers, and the modulation of stress signaling pathways.[5][6]
This guide will delve into the multifaceted role of this compound, presenting quantitative data, detailed experimental methodologies, and visual workflows to provide a thorough resource for researchers in plant biology, biochemistry, and drug development.
Biosynthesis of this compound
This compound is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER).[5] This process extends shorter-chain fatty acids (primarily C16 and C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.
The key enzymes involved in each cycle of fatty acid elongation are:
-
β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA. This is the rate-limiting step and determines the substrate specificity for the chain length.
-
β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.
-
β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.
-
Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length, such as C28 for this compound, is achieved.
References
A Technical Guide to the Discovery, Isolation, and Characterization of Octacosanoic Acid from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of octacosanoic acid, a long-chain saturated fatty acid, from marine sponges. It details the comprehensive experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and outlines the compound's observed bioactivities. This document serves as a resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Introduction
Marine sponges are a prolific source of novel bioactive secondary metabolites, many of which hold significant promise for pharmaceutical development.[1][2] Among the diverse chemical entities isolated from sponges, very-long-chain fatty acids (VLCFAs), particularly those with chain lengths of C24 to C30, represent a unique class of compounds.[3] These "demospongic acids" are key structural components of sponge cell membranes and have been shown to exhibit a range of biological activities.[3][4] This guide focuses on this compound (C28:0), a saturated fatty acid that has been successfully isolated from the marine sponge Xestospongia sp.[5][6]
Discovery and Source Organism
This compound was successfully isolated from the marine sponge Xestospongia sp., a member of the Demospongiae class. The specific specimen was collected from the waters of Bidong Island, Terengganu, Malaysia.[5][7] While fatty acids are widely distributed in nature, this discovery highlighted the potential of Malaysian marine biodiversity as a source for novel therapeutic lead compounds.[5]
Experimental Protocols
The following methodologies are based on the successful isolation and characterization of this compound from Xestospongia sp.[7]
Sample Collection and Preparation
-
Collection: Collect fresh specimens of the marine sponge Xestospongia sp. A voucher specimen should be preserved in methanol for taxonomic identification and deposited in a relevant biodiversity museum.[7]
-
Preparation: Clean the remaining sponge material to remove foreign debris. Chop the cleaned sponge into smaller pieces.
-
Drying: Dry the chopped sponge material in an air-ventilated oven at a constant temperature of 40°C.[7]
-
Maceration: Macerate the dried sponge material in 99.7% methanol.[7]
-
Filtration and Concentration: Filter the extract to remove solid sponge material. Dry the filtrate under reduced pressure using a rotary evaporator.
-
Desalting and Storage: De-salt the resulting dried extract and store it at -20°C prior to further processing.[7]
Extraction and Solvent Partitioning
-
Methanol Extraction: Perform a large-scale extraction of the homogenized and dried sponge material (e.g., 8 kg) with methanol.[7]
-
Solvent Partitioning: Subject the crude methanol extract (e.g., 394 g) to solvent-solvent partitioning. Partition the aqueous methanol extract sequentially against hexane, ethyl acetate, and butanol.[7] The non-polar hexane fraction is retained for the isolation of this compound.
Chromatographic Isolation and Purification
-
Initial Chromatography: Apply the concentrated hexane extract (e.g., 76.34 g) to a silica gel column (Merck Kieselgel 60 PF254 Art no. 7749).[7]
-
Elution: Elute the column with a solvent gradient system of hexane, chloroform (CHCl3), and ethyl acetate (EtOAc) to yield fractions.[7]
-
Further Purification: Subject the fractions containing the target compound to repeated column chromatography for further purification.
-
Recrystallization: Recrystallize the purified compound from methanol to yield this compound as a colorless amorphous solid.[7]
Spectroscopic Characterization
The chemical structure of the isolated compound is elucidated using a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. This compound showed a molecular ion peak at m/z 424 (M)+.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[5][7]
Bioactivity Screening Protocols
-
Antioxidant Assay (DPPH Method): The free radical-scavenging activity is assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, following a modified method of Oktay et al. (2003).[7] A 50 µl aliquot of the compound is mixed with 1.95 ml of a 0.1 mM DPPH-methanol solution. Methanol serves as the blank. The scavenging activity is measured spectrophotometrically.
-
Antibacterial Assay: The antibacterial activity is determined using a disc diffusion method against various bacterial strains, including Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[7] The diameter of the inhibition zone (halo) is measured to determine the level of activity.
-
Cytotoxicity Assay: The cytotoxic potential of the compound is evaluated against human cancer cell lines, such as the Human Caucasian Promyelocytic Leukaemia (HL-60) cell line.[5][8] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine cell viability and calculate the concentration that inhibits 50% of cell growth (IC50).
Data Presentation
Extraction and Isolation Yields
| Parameter | Starting Material | Yield | Percentage Yield (%) | Reference |
| Crude Methanol Extract | 8.0 kg (dry weight) Xestospongia sp. | 394 g | 4.93% | [7] |
| Hexane Fraction | 394 g Crude Methanol Extract | 76.34 g | 19.38% (of crude) | [7] |
| Pure this compound | 76.34 g Hexane Fraction | 30 mg | 0.039% (of hexane fraction) | [7] |
Bioactivity of Isolated this compound
| Assay Type | Target | Result | Quantitative Data | Reference |
| Antioxidant | DPPH Free Radical | Inactive | 10.03% inhibition | [7] |
| Antibacterial | Bacillus cereus | Weak Activity | (+) 7-11 mm halo | [7] |
| Escherichia coli | Weak Activity | (+) 7-11 mm halo | [7] | |
| Klebsiella pneumoniae | Moderate Activity | (++) 11-16 mm halo | [7] | |
| Cytotoxicity | HL-60 (Leukaemia) | Strong Cytotoxicity | - | [5][8] |
| HepG-2 (Hepatoma) | Weak to Moderate | - | [8] |
Conclusion and Future Outlook
The marine sponge Xestospongia sp. has been confirmed as a viable natural source for the isolation of this compound. The detailed protocols for extraction and purification, while yielding modest amounts, provide a clear pathway for obtaining this very-long-chain fatty acid. The compound itself demonstrates noteworthy biological activity, particularly its strong cytotoxicity against the HL-60 cancer cell line, suggesting its potential as a lead compound in oncology research.[5][8] Further investigation is warranted to elucidate its mechanism of action and to explore synthetic or semi-synthetic production methods to improve yield for preclinical and clinical development. The moderate and specific antibacterial activity against Klebsiella pneumoniae also suggests a potential avenue for antimicrobial drug discovery.[7]
References
- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Holdings: this compound, long chains saturated fatty acid from the marine sponges Xestospongia sp. :: MALRep [malrep.uum.edu.my]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
Structural Elucidation of Octacosanoic Acid by NMR and Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies for the structural elucidation of octacosanoic acid, a 28-carbon saturated fatty acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify workflows and molecular fragmentation pathways.
Introduction
This compound (CH₃(CH₂)₂₆COOH), also known as montanic acid, is a very-long-chain saturated fatty acid. Its unambiguous identification and characterization are crucial in various fields, including lipidomics, natural product chemistry, and the development of therapeutics where fatty acid metabolism is relevant. NMR and MS are powerful and complementary techniques for determining the chemical structure of such molecules. NMR provides detailed information about the carbon-hydrogen framework, while MS offers precise molecular weight determination and insights into the molecule's fragmentation pattern, confirming the overall structure and chain length.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a saturated fatty acid like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY and HSQC, are employed to assign the chemical shifts of each proton and carbon atom, confirming the linear aliphatic chain and the carboxylic acid functional group.
Experimental Protocols for NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra. Gentle warming or sonication may be used to aid dissolution.
-
The final solution should be clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
1D NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically -2 to 14 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-second relaxation delay is generally used.
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. It is particularly useful for confirming the connectivity of the methylene groups in the long aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It can be used to confirm the assignment of the carbonyl carbon and the carbons near the carboxylic acid group.
Quantitative NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (α-CH₂) | 2.34 | Triplet (t) | 2H |
| H-3 (β-CH₂) | 1.63 | Quintet | 2H |
| H-4 to H-27 (-(CH₂)₂₄-) | 1.25 | Broad singlet | 48H |
| H-28 (ω-CH₃) | 0.88 | Triplet (t) | 3H |
| COOH | 11.0 - 12.0 | Broad singlet | 1H |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Atom Position | Chemical Shift (δ, ppm) |
| C-1 (COOH) | 180.5 |
| C-2 (α-CH₂) | 34.1 |
| C-3 (β-CH₂) | 24.7 |
| C-4 to C-25 | ~29.7 |
| C-26 | 31.9 |
| C-27 | 22.7 |
| C-28 (ω-CH₃) | 14.1 |
Note: The chemical shifts for the central methylene carbons (C-4 to C-25) are very similar and often appear as a single, intense peak in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and its fragmentation pattern, which serves as a molecular fingerprint. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, often requiring derivatization to increase volatility. Electron Ionization (EI) is a standard method for generating fragments.
Experimental Protocols for Mass Spectrometry
Sample Preparation and Derivatization (for GC-MS):
To increase the volatility of this compound for GC-MS analysis, it is typically converted to its methyl ester (methyl octacosanoate).
-
To a solution of this compound (approx. 1 mg) in toluene (1 mL), add 2 mL of a 1% solution of sulfuric acid in methanol.
-
Heat the mixture at 50°C for at least 2 hours.
-
After cooling to room temperature, add 5 mL of 5% aqueous sodium chloride solution.
-
Extract the methyl ester with hexane (2 x 5 mL).
-
Combine the hexane layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890A GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: An Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Mass Spectrometry Data for this compound
The mass spectrum of underivatized this compound can be obtained by direct infusion or solid probe MS. The electron ionization mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern.
Table 3: Key Mass Fragments for Underivatized this compound (EI-MS)
| m/z | Proposed Fragment Identity |
| 424 | [M]⁺ (Molecular Ion) |
| 409 | [M - CH₃]⁺ |
| 395 | [M - C₂H₅]⁺ |
| 381 | [M - C₃H₇]⁺ |
| ... | [M - CₙH₂ₙ₊₁]⁺ |
| 73 | [CH₂(CH₂)₂COOH]⁺ |
| 60 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |
Note: The mass spectrum of a long-chain saturated fatty acid is characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive methylene units.
For the more commonly analyzed methyl octacosanoate, the fragmentation pattern is slightly different.
Table 4: Key Mass Fragments for Methyl Octacosanoate (EI-MS)
| m/z | Proposed Fragment Identity |
| 438 | [M]⁺ (Molecular Ion) |
| 407 | [M - OCH₃]⁺ |
| 395 | [M - C₃H₇]⁺ |
| ... | [M - CₙH₂ₙ₊₁]⁺ |
| 143 | [CH₃OCO(CH₂)₄]⁺ |
| 87 | [CH₃OCO(CH₂)₂]⁺ |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
Visualization of Analytical Workflows and Fragmentation
NMR Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.
Mass Spectrometry Experimental Workflow (GC-MS)
Caption: Experimental workflow for the GC-MS analysis of this compound.
Fragmentation Pathway of Methyl Octacosanoate
The Pivotal Roles of Very-Long-Chain Fatty Acids in Cellular Function and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are a unique class of lipids with indispensable roles in a multitude of biological processes.[1] While less abundant than their long-chain counterparts, VLCFAs are not merely structural components but also act as precursors for signaling molecules and are integral to the proper functioning of various tissues and organs.[2][3] Their metabolism is a tightly regulated process, and disruptions in their synthesis or degradation are linked to a growing number of severe, often debilitating, inherited diseases.[1][2] This technical guide provides an in-depth exploration of the core biological functions of VLCFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
I. Metabolism of Very-Long-Chain Fatty Acids
The cellular concentration of VLCFAs is meticulously controlled through a balance of their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.
A. Biosynthesis: The ELOVL Family of Elongases
VLCFA synthesis is carried out by a family of seven membrane-bound enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins (ELOVL1-7).[4][5] These enzymes catalyze the initial, rate-limiting condensation step in a four-step elongation cycle, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. Each ELOVL enzyme exhibits substrate specificity for fatty acids of different chain lengths and degrees of saturation, thereby contributing to the diverse pool of VLCFAs in the cell.[4][6]
Experimental Workflow: Measuring ELOVL Activity
The activity of ELOVL elongases can be determined using a high-throughput scintillation proximity assay.[7] This method offers a significant improvement over traditional, labor-intensive extraction-based assays.
Diagram of the ELOVL activity assay workflow.
B. Degradation: Peroxisomal β-Oxidation
The breakdown of VLCFAs occurs exclusively in peroxisomes via a specialized β-oxidation pathway.[7][8] This is because mitochondria, the primary site of fatty acid oxidation, cannot process fatty acids with 22 or more carbons.[8] The peroxisomal β-oxidation of VLCFAs involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.[3][9] The initial and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[3]
Experimental Workflow: Peroxisomal β-Oxidation Assay
The capacity of peroxisomal β-oxidation can be measured in living cells using a stable-isotope labeled substrate, such as deuterated docosanoic acid (D3-C22:0).[10][11]
Workflow for measuring peroxisomal β-oxidation.
II. Core Biological Functions of VLCFAs
VLCFAs are integral to a variety of cellular structures and functions, from maintaining membrane integrity to participating in signaling cascades.
A. Structural Components of Cellular Lipids
VLCFAs are key constituents of several classes of lipids, most notably sphingolipids (e.g., ceramides and sphingomyelin) and glycerophospholipids.[1][2][3] Their extended acyl chains have profound effects on the biophysical properties of cellular membranes.[12] By increasing membrane thickness and promoting the formation of ordered lipid domains (lipid rafts), VLCFA-containing lipids influence membrane fluidity, permeability, and curvature.[3][13] These properties are crucial for a wide range of cellular processes, including vesicular transport, signal transduction, and intercellular communication.[3][14]
B. Precursors of Lipid Mediators
Beyond their structural roles, VLCFAs also serve as precursors for the synthesis of bioactive lipid mediators.[1][2] For instance, VLCFA-containing ceramides are not only structural components of the skin's permeability barrier but are also involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[9][15]
III. VLCFAs in Health and Disease
The critical importance of maintaining VLCFA homeostasis is underscored by the severe pathologies that arise from its dysregulation.
A. Tissue-Specific Distribution and Function
VLCFAs are found in various tissues, with particularly high concentrations and specialized functions in the skin, retina, and nervous system.
-
Skin: In the epidermis, VLCFAs are essential for the synthesis of ceramides that form the lamellar structures of the stratum corneum, creating a barrier to prevent water loss.[9][15]
-
Retina: The retina is uniquely enriched in very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are crucial for the structure and function of photoreceptor cells.[16][17]
-
Nervous System: In the brain, VLCFAs are major components of myelin, the lipid-rich sheath that insulates nerve fibers and facilitates rapid nerve impulse conduction.[11]
B. Pathophysiological Roles in Disease
Defects in the genes encoding enzymes and transporters involved in VLCFA metabolism lead to the accumulation of these fatty acids in tissues, resulting in a group of genetic disorders known as peroxisomal disorders.
-
X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA.[10][11][18] The resulting accumulation of VLCFAs, particularly in the brain, spinal cord, and adrenal glands, leads to progressive demyelination and neuroinflammation.[11][15]
-
Zellweger Spectrum Disorders (ZSDs): These are a group of severe, autosomal recessive disorders caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[8][19] The absence of functional peroxisomes leads to a profound impairment of VLCFA degradation and their accumulation in various tissues, resulting in severe neurological and developmental abnormalities.[8][19][20]
-
Stargardt Disease: A form of juvenile macular degeneration, Stargardt disease type 3 (STGD3), is caused by mutations in the ELOVL4 gene.[21][22] This leads to a deficiency in the synthesis of specific VLC-PUFAs in the retina, resulting in photoreceptor cell death and progressive vision loss.[21][23]
Table 1: Quantitative Data on VLCFA Levels in Peroxisomal Disorders
| Analyte | Condition | Tissue/Fluid | Concentration (mean ± SD) | Reference |
| C26:0 (mg/mL) | Classical Zellweger Syndrome | Serum | 5.20 ± 1.78 | [24] |
| Mild Zellweger Syndrome | Serum | 0.76 ± 0.46 | [24] | |
| D-Bifunctional Protein Deficiency | Serum | 2.61 ± 0.97 | [24] | |
| C26:0/C22:0 Ratio | Classical Zellweger Syndrome | Serum | 0.65 ± 0.18 | [24] |
| Mild Zellweger Syndrome | Serum | 0.11 ± 0.09 | [24] | |
| D-Bifunctional Protein Deficiency | Serum | 0.30 ± 0.13 | [24] | |
| C24:0/C22:0 Ratio | X-Linked Adrenoleukodystrophy | Plasma | 1.609 (patient value) | |
| Normal | Plasma | 0 - 1.390 (normal range) | ||
| C26:0/C22:0 Ratio | X-Linked Adrenoleukodystrophy | Plasma | 0.075 (patient value) | |
| Normal | Plasma | 0 - 0.023 (normal range) | ||
| C26:0 (µg/mg protein) | cALD Brain (Plaque) | Brain White Matter | ~2.5-fold > normal | |
| cALD Brain (Inflammatory Area) | Brain White Matter | ~3.8-fold > normal |
IV. VLCFAs in Cellular Signaling
Emerging evidence indicates that VLCFAs are not merely passive structural molecules but are also active participants in cellular signaling pathways, particularly in the context of inflammation and stress responses.
A. VLCFA-Induced Neuroinflammation via the Sphingosine-1-Phosphate (S1P) Pathway
In the central nervous system, the accumulation of VLCFAs, as seen in demyelinating diseases, can trigger a neuroinflammatory cascade in glial cells. This process involves the conversion of VLCFA-containing ceramides into sphingosine-1-phosphate (S1P), a potent signaling lipid.[21] Secreted S1P can then act on neighboring cells, promoting the activation of NF-κB and the infiltration of macrophages, thereby perpetuating the inflammatory response.[21]
VLCFA-induced S1P signaling in neuroinflammation.
B. Macrophage Activation via the CD36-JNK Signaling Pathway
In peripheral immune cells like macrophages, extracellular VLCFAs can be taken up via the scavenger receptor CD36.[1][4] This uptake triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to a pro-inflammatory macrophage response characterized by the release of chemokines and matrix-degrading enzymes.[1] This pathway is particularly relevant in the context of X-ALD, where the accumulation of VLCFAs contributes to the inflammatory demyelination in the brain.[1]
VLCFA-mediated macrophage activation via CD36-JNK.
V. Experimental Protocols
Accurate and reproducible quantification of VLCFAs is paramount for both basic research and clinical diagnostics. The following outlines a standard protocol for the extraction and analysis of VLCFAs from biological tissues.
Protocol: Extraction and Quantification of VLCFAs from Tissue
-
Tissue Homogenization:
-
Weigh a frozen tissue sample (10-50 mg).
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously and incubate at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
-
-
Saponification and Methylation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add methanolic NaOH and heat to saponify the lipids into free fatty acids.
-
Add boron trifluoride-methanol and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).
-
-
FAMEs Extraction:
-
Add hexane and water to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer and evaporate to dryness.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot into a GC-MS system equipped with a capillary column suitable for FAMEs analysis.
-
Identify and quantify individual VLCFA-FAMEs based on their retention times and mass spectra, using appropriate internal standards for calibration.
-
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| Human ACOX1a | Palmitoyl-CoA | 73 µM | 0.076 U/mg | Human Liver Homogenate | [22] |
| Human ACOX1b | Palmitoyl-CoA | 90 µM | 1.8 U/mg | Human Liver Homogenate | [22] |
| Human ELOVL1 | C22:0-CoA | N/A | N/A | X-ALD Fibroblasts / HEK293 cells | [1][5] |
| Human ELOVL4 | C24:0-CoA | N/A | N/A | Recombinant Adenovirus Transduced Cells |
VI. Conclusion and Future Directions
Very-long-chain fatty acids are emerging as critical players in a wide array of physiological and pathological processes. Their roles extend far beyond simple structural components of membranes, encompassing key functions in cellular signaling, energy homeostasis, and the maintenance of tissue-specific functions. The accumulation of VLCFAs due to genetic defects in their metabolism leads to a devastating group of neurodegenerative and inflammatory diseases, highlighting the importance of tightly regulated VLCFA homeostasis.
Future research should focus on several key areas. A more comprehensive, quantitative mapping of VLCFA species across a wider range of healthy and diseased human tissues is needed to better understand their tissue-specific roles and to identify novel disease biomarkers. Elucidating the precise kinetic parameters of the human ELOVL enzymes is crucial for understanding the regulation of VLCFA synthesis and for the development of targeted therapeutic inhibitors. Furthermore, a deeper understanding of the intricate signaling pathways modulated by VLCFAs will undoubtedly open new avenues for therapeutic intervention in a variety of diseases, from rare genetic disorders to more common inflammatory and neurodegenerative conditions. The continued development of advanced analytical techniques will be instrumental in unraveling the complex and multifaceted biology of these fascinating lipids.
References
- 1. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathomechanisms Underlying X‐Adrenoleukodystrophy: A Three‐Hit Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-oxidation of very-long-chain fatty acids and their coenzyme A derivatives by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Linked Adrenoleukodystrophy | Choose the Right Test [arupconsult.com]
- 9. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adrenoleukodystrophy (ALD) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 16. m.youtube.com [m.youtube.com]
- 17. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular species of phosphatidylcholine containing very long chain fatty acids in human brain: enrichment in X-linked adrenoleukodystrophy brain and diseases of peroxisome biogenesis brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octacosanoic Acid: Precursors and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacosanoic acid (C28:0), also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA) that plays crucial roles in various biological processes. As a significant component of cellular lipids, its metabolism is tightly regulated. Dysregulation of this compound homeostasis is implicated in several severe metabolic disorders. This technical guide provides a comprehensive overview of the precursors, biosynthesis, degradation, and regulatory networks associated with this compound, intended to serve as a valuable resource for researchers and professionals in the field of lipid metabolism and drug development.
Data Presentation: Quantitative Levels of Very-Long-Chain Fatty Acids
The following tables summarize the concentrations of key VLCFAs, including hexacosanoic acid (C26:0), which is often measured alongside this compound in clinical settings, in human plasma and fibroblasts under normal and pathological conditions. These values are critical for the diagnosis and monitoring of peroxisomal disorders.
Table 1: Reference Ranges for Very-Long-Chain Fatty Acids in Human Plasma
| Analyte | Reference Range | Units |
| Hexacosanoic Acid (C26:0) | 0.33 - 1.39 | µmol/L |
| C26:0/C22:0 Ratio | <0.030 | (ratio) |
| C24:0/C22:0 Ratio | 0.32 - 1.07 | (ratio) |
Data sourced from Gloucestershire Hospitals NHS Foundation Trust[1]
Table 2: Plasma VLCFA Levels in Adrenoleukodystrophy (ALD) and Zellweger Syndrome
| Condition | C26:0 (µg/mL) | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio |
| Adrenoleukodystrophy (ALD) | |||
| Hemizygous Males (n=1,097) | 1.15 ± 0.58 | 1.36 ± 0.32 | 0.057 ± 0.029 |
| Heterozygous Females (n=903) | 0.59 ± 0.30 | 1.05 ± 0.17 | 0.028 ± 0.015 |
| Zellweger Syndrome (Severe) | 5.20 ± 1.78 | - | 0.65 ± 0.18 |
| Zellweger Syndrome (Mild) | 0.76 ± 0.46 | - | 0.11 ± 0.09 |
| Controls | 0.29 ± 0.10 | 0.82 ± 0.12 | 0.013 ± 0.005 |
Data for ALD from Moser et al. (1999)[2]; Data for Zellweger Syndrome from Stradomska et al. (2020)[3]
Metabolic Pathways of this compound
Biosynthesis: Fatty Acid Elongation
This compound is synthesized in the endoplasmic reticulum through a cyclic process known as the fatty acid elongation pathway. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The key enzymes in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins .
Degradation: Peroxisomal Beta-Oxidation
Very-long-chain fatty acids like this compound are primarily degraded in peroxisomes via beta-oxidation. This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The shortened fatty acids can then be further metabolized in the mitochondria.
References
Methodological & Application
Quantitative Analysis of Octacosanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of octacosanoic acid (C28:0), a very-long-chain saturated fatty acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, instrument parameters, and data analysis to ensure accurate and reproducible quantification.
Introduction
This compound is a saturated fatty acid with a 28-carbon backbone. Its analysis is crucial in various research fields, including the study of metabolic disorders, lipid metabolism, and as a potential biomarker. Due to its high molecular weight and low volatility, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the non-volatile fatty acid into a more volatile and thermally stable derivative suitable for GC analysis. This application note details a robust method involving extraction, derivatization to its trimethylsilyl (TMS) ester, and subsequent quantification by GC-MS in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane, Methanol, Chloroform, Iso-octane (all HPLC or GC grade)
-
Reagents:
-
This compound standard (≥97.5% purity)[1]
-
Internal Standard (IS): Betulin or a stable isotope-labeled this compound (e.g., this compound-d3) is highly recommended for best accuracy.[2][3]
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sample Preparation (from Plasma/Serum)
This protocol is adapted from a method for the analysis of long-chain fatty acids in plasma.[2]
-
Saponification: To a 100 µL plasma sample in a glass tube, add a known amount of the internal standard. Add 1 mL of 0.5 M NaOH in 90% methanol.
-
Hydrolysis: Cap the tube and heat at 80°C for 1 hour to hydrolyze the fatty acid esters.
-
Acidification: Cool the sample to room temperature and acidify with 1 mL of 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction step twice more and combine the hexane fractions.
-
Drying: Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
The derivatization of fatty acids to their trimethylsilyl (TMS) esters increases their volatility for GC-MS analysis.[2][4]
-
To the dried extract from the previous step, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[5]
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][4][5] |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[4][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C for 2 min, ramp at 15°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 12 min.[4] A final temperature hold is crucial for eluting very-long-chain fatty acids. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 230°C[5] |
| Transfer Line Temp. | 280°C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | |
| This compound-TMS | m/z 496 (M+), 497 (M+1)[2] |
| Betulin-TMS (IS) | m/z 393, 411[2] |
Data Presentation: Quantitative Summary
The following table summarizes the quantitative performance characteristics of a GC-MS method for the analysis of this compound.[2]
| Parameter | Value |
| Linearity Range | 8.4 - 540 ng/mL |
| Correlation Coefficient (r) | ≥ 0.998 |
| Intra-day Precision (RSD) | 0.59 - 3.06% |
| Inter-day Precision (RSD) | 2.99 - 5.22% |
| Limit of Detection (LOD) | 1.32 - 3.47 ng/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of this compound from a biological sample.
Caption: Workflow for this compound Quantification.
Derivatization Reaction
The following diagram illustrates the chemical reaction during the derivatization of this compound with BSTFA.
Caption: Derivatization of this compound.
Conclusion
The described GC-MS method, incorporating a robust sample preparation and derivatization protocol, allows for the sensitive and accurate quantification of this compound in biological matrices. The use of an appropriate internal standard and operation of the mass spectrometer in SIM mode are critical for achieving high precision and low detection limits. This application note provides a comprehensive framework for researchers to implement this analytical technique in their studies.
References
- 1. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 5. arpi.unipi.it [arpi.unipi.it]
Application Note: Separation of Octacosanoic Acid using Thin Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octacosanoic acid (C28:0), a very long-chain saturated fatty acid, is implicated in various biological processes and is a biomarker for certain metabolic disorders. Its accurate separation and quantification are crucial for research and clinical applications. Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this compound from various sample matrices. This application note provides a detailed protocol for the separation of this compound using TLC, including sample preparation, chromatographic development, visualization, and quantitative analysis.
Principle of Separation
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents).[1] For the separation of this compound, a normal-phase TLC system is typically employed, where the stationary phase is polar (e.g., silica gel) and the mobile phase is relatively nonpolar.[2][3] Due to its long hydrocarbon chain, this compound is a nonpolar compound and will, therefore, have a strong affinity for the nonpolar mobile phase, causing it to migrate further up the TLC plate. The separation is influenced by factors such as the polarity of the mobile phase, the nature of the stationary phase, and the temperature.
Experimental Protocols
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[4]
-
This compound Standard: Analytical grade this compound.
-
Solvents: HPLC grade n-hexane, diethyl ether, glacial acetic acid, chloroform, methanol, and ethanol.
-
Visualization Reagents:
-
Apparatus:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in chloroform or a similar volatile organic solvent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation (from a lipid extract):
-
Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Redissolve the lipid residue in a small, known volume of chloroform to achieve a suitable concentration for TLC analysis.
-
-
Handle the TLC plate only by the edges to avoid contamination.[2]
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.[10]
-
Using a capillary tube or micropipette, apply 1-5 µL of the standard and sample solutions as small spots onto the origin line.[8]
-
Ensure the spots are small and uniform in size to achieve better separation.
-
Allow the spots to dry completely before developing the plate.[8]
-
Prepare the mobile phase by mixing the solvents in the desired ratio (refer to Table 1). For separating long-chain fatty acids, a common mobile phase is a mixture of a nonpolar solvent, a slightly more polar solvent, and a small amount of acid.[5][11]
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.[1]
-
Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid to allow the chamber atmosphere to become saturated with solvent vapors for at least 15-30 minutes.[1][12]
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[10]
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.[1]
-
Immediately mark the solvent front with a pencil and allow the plate to air dry completely in a fume hood.[1]
Since fatty acids are generally not visible to the naked eye, a visualization step is required.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear where the compounds are located.[5] This method is non-destructive.
-
Bromocresol Green: Evenly spray the dried plate with the bromocresol green solution. Acidic compounds like this compound will appear as yellow spots on a green or blue background.[6][7]
-
Sulfuric Acid Charring: Spray the plate with 50% aqueous sulfuric acid and heat it on a hot plate or in an oven at 110-120°C for 5-10 minutes. Organic compounds will appear as dark spots.[7]
-
Phosphomolybdic Acid: Spray the plate with the phosphomolybdic acid solution and heat at 110-120°C. Lipids will appear as dark blue-green spots on a yellow-green background.[11]
Data Presentation
The migration of a compound on a TLC plate is characterized by its retention factor (Rf), which is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8]
Table 1: Mobile Phase Systems for Separation of Long-Chain Fatty Acids
| Mobile Phase Composition | Ratio (v/v/v) | Application Notes |
| n-Hexane : Diethyl Ether : Acetic Acid | 80 : 20 : 1 | A standard system for separating neutral lipids and free fatty acids.[5] |
| Chloroform : Methanol : Acetic Acid | 98 : 2 : 1 | Offers slightly more polarity for better separation from other lipid classes. |
| Petroleum Ether : Diethyl Ether : Acetic Acid | 84 : 15 : 1 | Another effective system for neutral lipid and fatty acid separation.[5] |
Table 2: Visualization Reagents and Expected Results
| Reagent | Procedure | Expected Result for this compound |
| Iodine Vapor | Expose plate to iodine vapor in a sealed chamber. | Brown spot. |
| Bromocresol Green | Spray with 0.04% solution in ethanol. | Yellow spot on a green/blue background.[6] |
| 50% Sulfuric Acid | Spray and heat at 110-120°C. | Dark brown or black spot.[7] |
| Phosphomolybdic Acid | Spray with 10% solution in ethanol and heat. | Dark blue-green spot on a yellow-green background.[11] |
Mandatory Visualization
Caption: Experimental workflow for TLC separation of this compound.
Caption: Factors influencing TLC separation of this compound.
Quantitative Analysis
For quantitative analysis, TLC coupled with densitometry is a common approach.[9]
-
Spot a series of this compound standards of known concentrations alongside the unknown samples on the same TLC plate.
-
Develop and visualize the plate as described above. A charring method is often preferred for densitometry.
-
Scan the plate using a densitometer at a specific wavelength (e.g., 450 nm after charring).[13] The instrument measures the absorbance or fluorescence of the spots.
-
Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
The linearity of the method should be validated over a range of concentrations.[14]
Troubleshooting
-
Streaked Spots: This may be caused by overloading the sample, an overly polar solvent, or the presence of acidic or basic impurities.[1] Try applying a smaller volume of a more dilute sample or adding a small amount of acid to the mobile phase.
-
Irregular Solvent Front: This can result from an uneven adsorbent layer or the plate touching the side of the chamber or filter paper during development. Ensure the plate is placed centrally and vertically in the chamber.[1]
-
Poor Separation (Rf values too high or too low): If the Rf value is too high, the mobile phase is too polar. Decrease its polarity by increasing the proportion of the nonpolar solvent. If the Rf is too low, the mobile phase is not polar enough; increase the proportion of the more polar solvent.
-
Faint Spots: The sample concentration may be too low, or the visualization method may not be sensitive enough. Increase the amount of sample spotted or choose a more sensitive visualization reagent.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of TLC-densitometry method for quantification of tetraprenyltoluquinone in the stem bark hexane extract of Garcinia cowa roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. iitg.ac.in [iitg.ac.in]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aocs.org [aocs.org]
- 12. rjpbcs.com [rjpbcs.com]
- 13. aocs.org [aocs.org]
- 14. A Simple and Cost-Effective TLC-Densitometric Method for the Quantitative Determination of Acetylsalicylic Acid and Ascorbic Acid in Combined Effervescent Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octacosanoic Acid Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacosanoic acid (C28:0), also known as montanic acid, is a very long-chain saturated fatty acid (VLCFA). It is a significant component of various plant waxes, notably sugarcane wax, and is a major constituent of D-003, a mixture of VLCFAs with demonstrated antiplatelet and cholesterol-lowering activities in animal models.[1][2] The effective isolation and purification of this compound are critical for its study and potential therapeutic application. This document provides detailed protocols for various extraction and purification methods, presents quantitative data in comparative tables, and includes workflow diagrams to guide researchers.
Part 1: Extraction of this compound
The initial step in isolating this compound involves extracting it from a raw matrix, such as sugarcane wax or other plant materials.[3] The choice of extraction method can significantly impact yield, processing time, solvent consumption, and the purity of the crude extract. Modern techniques often offer advantages in terms of efficiency and environmental friendliness over conventional methods.[4][5]
Modern Extraction Methods
Modern extraction techniques utilize energy sources like microwaves or ultrasound to accelerate the process, often leading to higher efficiency and reduced solvent use.[6][7]
1. Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample matrix, causing rapid cell wall disruption and enhancing the release of target compounds.[6][8] This method significantly reduces extraction time and solvent volume compared to conventional techniques like Soxhlet.[9][10]
Experimental Protocol: MAE
-
Sample Preparation: Grind the dried plant material (e.g., sugarcane wax) to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Mixture Preparation: Place 1.0 g of the powdered sample into a microwave extraction vessel.[9] Add 40 mL of a 2:1 (v/v) petroleum ether:acetone solvent mixture.[9]
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave extractor.[9] Apply microwave power (e.g., 100 W) for a set duration (e.g., 5-15 minutes).[10] The temperature and pressure should be monitored and controlled by the system.
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Decant the supernatant (the liquid extract) into a flask.[9] Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove any solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.[9]
-
Analysis: The crude extract can then be analyzed (e.g., by GC-MS after derivatization) to determine the yield of this compound before proceeding to purification.[9][11]
2. Ultrasound-Assisted Extraction (UAE)
UAE employs acoustic cavitation, where the formation and collapse of microscopic bubbles generate high-energy microenvironments that disrupt cell walls and enhance mass transfer, facilitating the extraction of bioactive compounds.[7][12] This technique is known for being rapid, efficient, and suitable for thermolabile compounds.[13]
Experimental Protocol: UAE
-
Sample Preparation: Prepare the plant material as described in the MAE protocol.
-
Mixture Preparation: Place 1.0 g of the powdered sample into an Erlenmeyer flask and add 40 mL of a suitable solvent (e.g., ethanol or hexane).[13]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.[14] Operate the device at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) for a duration of 15-60 minutes.[13] Maintain a constant temperature (e.g., 50-60°C).[13][14]
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to yield the crude product.
-
Analysis: Quantify the this compound content in the crude extract to assess extraction efficiency.
3. Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the extraction solvent.[15][16] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices like a gas and dissolve compounds like a liquid.[16][17] SFE is considered a green technology because it is non-toxic, non-flammable, and the solvent can be easily removed by depressurization, leaving a solvent-free extract.[16]
Experimental Protocol: SFE
-
Sample Preparation: Load the ground and dried plant material into the SFE extraction vessel.
-
System Setup: The SFE system consists of a CO₂ pump, a co-solvent pump (if needed), a heating unit for the extraction vessel, and a back-pressure regulator.[15]
-
Extraction:
-
Pressurize the system with CO₂ to the desired level (e.g., 200-400 bar).[18]
-
Heat the extraction vessel to the target temperature (e.g., 40-70°C).[18][19]
-
Pump scCO₂ through the vessel at a constant flow rate (e.g., 2-10 g/min ).[19] A co-solvent like ethanol may be added to modify the polarity of the scCO₂ for more efficient extraction of certain compounds.[17]
-
-
Collection: The extract-laden scCO₂ passes through the back-pressure regulator, where the pressure is reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extract into a collection vessel.
-
Analysis: The collected crude extract is weighed to determine the overall yield and then analyzed for this compound content.
Quantitative Data for Extraction Methods
The following table summarizes typical parameters and outcomes for the different extraction methods discussed. Note that optimal conditions can vary based on the specific plant matrix and equipment used.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | Petroleum Ether:Acetone (2:1)[9] | Ethanol, Hexane[13] | Supercritical CO₂ (with or without co-solvent like ethanol)[17][18] |
| Temperature | 50 - 100°C | 50 - 60°C[13] | 40 - 70°C[19] |
| Time | 5 - 60 min[9][10] | 15 - 60 min[13] | 30 - 120 min[15][16] |
| Pressure | System Dependent (Closed Vessel) | Atmospheric | 100 - 400 bar[18][19] |
| Advantages | Reduced time, reduced solvent use[9] | Rapid, energy-efficient, suitable for thermolabile compounds[7] | Green solvent, high selectivity, solvent-free product[16][17] |
| Disadvantages | Requires specialized equipment | Lower penetration in dense samples | High initial equipment cost, less effective for highly polar compounds without co-solvent[17] |
Extraction Workflow Diagram
Caption: General workflow for the extraction of crude this compound.
Part 2: Purification of this compound
The crude extract obtained from the initial extraction process is a mixture of various fatty acids and other lipid-soluble compounds. Further purification is necessary to isolate this compound to a high degree of purity (e.g., >98%).[20]
1. Recrystallization
Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility. The crude extract is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble, but impurities are either highly soluble or insoluble. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent. For long-chain fatty acids, solvents like ethanol, acetone, or hexane are common.[21] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude extract in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture gently (e.g., on a hot plate) until the solid is completely dissolved.[21]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[21] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[21][22] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[21]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point (91-93°C) to remove residual solvent.[3]
-
Purity Check: Assess the purity of the final product using techniques like melting point determination, GC-MS, or HPLC. Repeat the recrystallization process if necessary to achieve the desired purity.
2. Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For separating fatty acids, silica gel is a common stationary phase.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with a mobile phase of increasing polarity. A common gradient for fatty acid separation is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or vials.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound.
-
Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.
-
Purity Assessment: Verify the purity of the isolated compound using appropriate analytical methods.
Quantitative Data for Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Typical Solvents/Mobile Phase | Ethanol, Acetone, Hexane[21] | Hexane:Ethyl Acetate Gradient[23] |
| Stationary Phase | N/A | Silica Gel |
| Typical Recovery Rate | 70 - 90% (per cycle) | 60 - 85% |
| Achievable Purity | >95% (may require multiple cycles)[2] | >98%[20] |
| Advantages | Simple, cost-effective, scalable | High resolution, high purity achievable in a single run |
| Disadvantages | Lower recovery, may need multiple cycles | More complex, time-consuming, requires larger solvent volumes |
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS#:506-48-9 | Chemsrc [chemsrc.com]
- 4. Microwave-assisted extraction in closed vessel in food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. eplbas.com [eplbas.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasonic-Assisted Extraction of Raspberry Seed Oil and Evaluation of Its Physicochemical Properties, Fatty Acid Compositions and Antioxidant Activities | PLOS One [journals.plos.org]
- 14. umpir.ump.edu.my [umpir.ump.edu.my]
- 15. jasco.co.uk [jasco.co.uk]
- 16. tsijournals.com [tsijournals.com]
- 17. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 18. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit [mdpi.com]
- 19. Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach | Journal of Pharmacy [journals.iium.edu.my]
- 20. labmix24.com [labmix24.com]
- 21. youtube.com [youtube.com]
- 22. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Octacosanoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of octacosanoic acid as an analytical standard in various research and development applications.
Introduction
This compound (C28:0), also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA). It is a white crystalline solid at room temperature and is found in various natural sources, such as sugar cane wax.[1][2] In the field of biomedical research, this compound is of interest due to its biological activities, including antiplatelet and cholesterol-lowering effects observed in animal models.[1][2] As an analytical standard, it is crucial for the accurate quantification of this compound in biological matrices and other samples, which is important for lipidomics studies and the investigation of metabolic disorders.
Physicochemical Properties and Data
The accurate use of this compound as an analytical standard requires a thorough understanding of its physicochemical properties.
| Property | Value | Reference |
| CAS Number | 506-48-9 | [2] |
| Molecular Formula | C₂₈H₅₆O₂ | [2] |
| Molecular Weight | 424.74 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 87 - 91 °C | [3] |
| Purity (Typical) | ≥98% | [3] |
| Solubility | Chloroform: Sparingly soluble | [2] |
| Ethanol: Sparingly soluble | [2] | |
| DMSO: 4.25 mg/mL (with sonication) | [4] | |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is critical for quantitative analysis.
Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO:
-
Weighing: Accurately weigh 10 mg of this compound analytical standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a 10 mL volumetric flask.
-
Solvent Addition: Add a small amount of dimethyl sulfoxide (DMSO) to the flask to dissolve the solid.
-
Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.[4]
-
Final Volume: Bring the solution to the final volume of 10 mL with DMSO.
-
Storage: Store the stock solution in a tightly sealed amber vial at -80°C.[4]
Protocol for Preparation of Working Standards:
Working standards are prepared by serially diluting the stock solution with an appropriate solvent (e.g., methanol or the initial mobile phase for HPLC analysis).
Sample Preparation from Biological Matrices (Plasma)
This protocol is a general guideline for the extraction of total fatty acids, including this compound, from plasma for subsequent GC-MS analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of a very-long-chain fatty acid).
-
Hydrolysis: Add 1 mL of 0.5 M methanolic NaOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters.
-
Acidification: After cooling, acidify the mixture to a pH of ~2 by adding 1 M HCl.
-
Extraction: Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step one more time and combine the hexane layers.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Proceed with the derivatization protocol for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs).
Protocol for Derivatization (Methylation with BF₃-Methanol):
-
To the dried fatty acid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-23 or SP-2560 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, then ramp to 220°C at a rate of 5°C/min, and hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for identification) |
Note: The temperature program and other parameters may require optimization based on the specific instrument and column used.
High-Performance Liquid Chromatography (HPLC) Analysis (Proposed Method)
Direct analysis of underivatized this compound by HPLC is challenging due to the lack of a strong UV chromophore. Derivatization is recommended to enhance detection. The following is a proposed method based on the analysis of other long-chain fatty acids.
Protocol for Derivatization (with p-Bromophenacyl Bromide):
-
To the dried fatty acid extract, add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the solution and inject it directly into the HPLC system.
HPLC Instrumental Parameters:
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a proposed method and requires validation for specific applications.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Very-Long-Chain Fatty Acids
This compound, as a VLCFA, undergoes initial beta-oxidation in peroxisomes. The resulting shorter-chain fatty acids are then transported into the mitochondria via the carnitine shuttle for complete oxidation.
Caption: Simplified metabolic pathway of this compound.
Analytical Workflow for Quantification in Biological Samples
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.
Caption: General analytical workflow for this compound.
References
Application Notes and Protocols: In Vitro Anti-Cancer Activity of Octacosanoic Acid on HepG-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide based on standard methodologies for assessing the in vitro anti-cancer activity of fatty acids on hepatocellular carcinoma cell lines. As of the latest literature review, specific studies on the effects of octacosanoic acid on HepG-2 cells are not extensively available. Therefore, the quantitative data presented are illustrative examples, and the protocols are adapted from research on similar compounds.
Introduction
This compound, a saturated very-long-chain fatty acid, has been investigated for various biological activities.[1][2] This document outlines a series of protocols to investigate its potential anti-cancer effects on the human hepatocellular carcinoma cell line, HepG-2. The described assays are designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a comprehensive framework for the initial in vitro screening of this compound as a potential therapeutic agent against liver cancer.
Data Presentation
The following tables represent hypothetical data to illustrate the potential outcomes of the described experiments.
Table 1: Cytotoxicity of this compound on HepG-2 Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (µM) |
| Control (0) | 1.25 | 0.08 | 100 | |
| 10 | 1.18 | 0.07 | 94.4 | |
| 25 | 0.95 | 0.06 | 76.0 | |
| 50 | 0.63 | 0.05 | 50.4 | 49.6 |
| 100 | 0.31 | 0.04 | 24.8 | |
| 200 | 0.15 | 0.03 | 12.0 |
Table 2: Apoptosis Analysis of HepG-2 Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) |
| Control (0) | 95.2 | 2.1 | 1.5 | 1.2 | 3.6 |
| 25 | 80.5 | 10.3 | 5.2 | 4.0 | 15.5 |
| 50 | 65.1 | 18.7 | 12.4 | 3.8 | 31.1 |
| 100 | 40.3 | 35.2 | 20.1 | 4.4 | 55.3 |
Table 3: Cell Cycle Distribution of HepG-2 Cells Treated with this compound
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0) | 55.4 | 28.1 | 16.5 |
| 25 | 68.2 | 20.5 | 11.3 |
| 50 | 75.9 | 15.3 | 8.8 |
| 100 | 82.1 | 9.8 | 8.1 |
Experimental Protocols
Cell Culture and Maintenance
HepG-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
Due to its poor solubility in aqueous solutions, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Further dilutions should be made in the culture medium to achieve the desired final concentrations for treatment, ensuring the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed HepG-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed HepG-2 cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat HepG-2 cells with varying concentrations of this compound for 48 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at 4°C.[3]
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[4]
Visualizations
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
Caption: A plausible signaling pathway for this compound-induced apoptosis.
References
Octacosanoic Acid as a Cholesterol-Lowering Agent: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octacosanoic acid, a long-chain saturated fatty acid and the primary constituent of policosanol, has garnered significant attention for its potential as a cholesterol-lowering agent. Preclinical studies in various animal models have demonstrated its efficacy in modulating lipid profiles, primarily through the activation of AMP-activated protein kinase (AMPK) in the liver. This document provides detailed application notes on the cholesterol-lowering effects of this compound and comprehensive protocols for its evaluation in both in vivo and in vitro models.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. This compound, predominantly found in plant waxes such as sugarcane wax, has emerged as a promising natural compound for managing hypercholesterolemia. Its mechanism of action is primarily centered on the regulation of hepatic cholesterol synthesis and catabolism.
Mechanism of Action
This compound exerts its cholesterol-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in hepatocytes initiates a cascade of events that lead to a reduction in cholesterol levels:
-
Inhibition of Cholesterol Synthesis: Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a decrease in endogenous cholesterol production.
-
Enhanced LDL Catabolism: AMPK activation has been shown to increase the expression of the LDL receptor (LDL-R) on the surface of hepatocytes. This results in increased uptake and clearance of LDL cholesterol from the bloodstream.
-
Regulation of SREBP-2: this compound has been observed to suppress the nuclear translocation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol synthesis and uptake.
Data Presentation: Efficacy in Animal Models
The cholesterol-lowering effects of policosanol, of which this compound is the principal component (typically 60-70%)[1][2], have been documented in several animal models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Policosanol on Serum Total Cholesterol in Hypercholesterolemic Rabbits [3]
| Treatment Group | N | Day 0 (mmol/L) | Day 30 (mmol/L) | Day 60 (mmol/L) |
| Control (0.5% Cholesterol Diet) | 9 | 1.32 ± 0.55 | 19.87 ± 4.80 | 22.58 ± 5.70 |
| Policosanol (25 mg/kg) | 7 | 1.33 ± 0.50 | 19.27 ± 6.80 | 20.63 ± 7.90 |
| Policosanol (200 mg/kg) | 7 | 1.30 ± 0.40 | 17.60 ± 7.70 | 20.14 ± 8.80 |
Table 2: Effect of Policosanol on Aortic Intima Thickness in Hypercholesterolemic Rabbits [3]
| Treatment Group | N | Lesion Score | Intima Thickness (µm) |
| Control (0.5% Cholesterol Diet) | 9 | 2.50 ± 0.75 | 57.6 ± 9.62 |
| Policosanol (25 mg/kg) | 7 | 1.44 ± 0.88 | 32.5 ± 7.07 |
| Policosanol (200 mg/kg) | 7 | 0.56 ± 0.41 | 25.4 ± 4.80** |
| p < 0.05, **p < 0.01 vs. Control |
Experimental Protocols
In Vivo Study: Evaluation in a Rabbit Model of Hypercholesterolemia
This protocol describes the induction of hypercholesterolemia in rabbits and subsequent treatment with this compound (as policosanol).
1. Animal Model:
-
Species: Male New Zealand White rabbits
-
Weight: 1.5 - 2.0 kg
-
Housing: Individual cages with a 12-hour light/dark cycle.
-
Acclimatization: 1 week prior to the start of the experiment.
2. Diet and Treatment:
-
Induction of Hypercholesterolemia: Feed a diet supplemented with 0.5% cholesterol for the entire duration of the study (60 days).[3]
-
Control Group (n=9): Receive the hypercholesterolemic diet and the vehicle (e.g., acacia gum suspension) daily via oral gavage.
-
Treatment Groups (n=7 per group): Receive the hypercholesterolemic diet and policosanol suspended in the vehicle at doses of 25 mg/kg and 200 mg/kg body weight, administered daily via oral gavage for 60 days.[3]
3. Blood Sampling and Lipid Analysis:
-
Collect blood samples from the marginal ear vein at baseline (Day 0), Day 30, and Day 60.
-
Separate serum by centrifugation.
-
Analyze serum for total cholesterol (TC), LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides (TG) using standard enzymatic colorimetric assays.
4. Histopathological Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the aorta and fix in 10% neutral buffered formalin.
-
Embed a segment of the thoracic aorta in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Measure the thickness of the intima using an ocular micrometer under a light microscope.
In Vitro Study: AMPK Activation in Hepatocytes
This protocol details the procedure to assess the activation of AMPK by this compound in a human hepatocyte cell line (HepG2).
1. Cell Culture:
-
Cell Line: HepG2 (human hepatoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
2. Treatment with this compound:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluence.
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO).
-
Dose-Response: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 1, 4, 8, 24 hours).
-
Include a vehicle control (DMSO) and a positive control for AMPK activation (e.g., 2 mM AICAR).
3. Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)
-
Total ACC
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Visualizations
Caption: Signaling pathway of this compound in cholesterol reduction.
Caption: Experimental workflow for in vivo evaluation.
Caption: Experimental workflow for in vitro AMPK activation assay.
References
Application Notes and Protocols: Antiplatelet and Antithrombotic Effects of Octacosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacosanoic acid, a saturated very-long-chain fatty acid (C28:0), has garnered attention for its potential therapeutic properties, including antiplatelet and antithrombotic effects.[1] As a key component of policosanol, a mixture of long-chain aliphatic alcohols derived from sugar cane wax, this compound is being investigated for its role in cardiovascular health.[2] These application notes provide a comprehensive overview of the methodologies to evaluate the antiplatelet and antithrombotic efficacy of this compound, offering detailed protocols for in vitro and in vivo studies. While direct quantitative data for this compound is limited in publicly available literature, this document presents established protocols and illustrative data tables to guide researchers in their investigations.
Mechanism of Action: Hypothesized Signaling Pathways
The precise mechanism by which this compound exerts its antiplatelet effects is not fully elucidated but is thought to involve the modulation of key signaling pathways in platelet activation. It is hypothesized that, like other fatty acids, this compound may interfere with the arachidonic acid (AA) cascade and influence intracellular cyclic adenosine monophosphate (cAMP) levels.
Interference with the Arachidonic Acid Pathway
Upon platelet activation by agonists such as thrombin or collagen, phospholipase A2 releases arachidonic acid from the platelet membrane.[3] Arachidonic acid is then metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2), which is further converted by thromboxane synthase to thromboxane A2 (TXA2).[3][4][5] TXA2 is a potent platelet agonist and vasoconstrictor that amplifies platelet activation and aggregation.[4][5] It is proposed that this compound may competitively inhibit COX-1, thereby reducing the synthesis of TXA2 and subsequent platelet activation.
Modulation of Cyclic AMP (cAMP) Levels
Cyclic AMP is a critical negative regulator of platelet function.[6] An increase in intracellular cAMP levels inhibits platelet activation and aggregation. It is plausible that this compound could stimulate adenylyl cyclase or inhibit phosphodiesterase (PDE), the enzyme responsible for cAMP degradation, leading to elevated intracellular cAMP levels and subsequent inhibition of platelet aggregation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates to guide data organization and presentation.
Table 1: In Vitro Antiplatelet Activity of this compound (Illustrative)
| Agonist | Agonist Concentration | This compound IC₅₀ (µM) | Positive Control (e.g., Aspirin) IC₅₀ (µM) |
| Arachidonic Acid | 1 mM | Data to be determined | Reference value |
| ADP | 10 µM | Data to be determined | Reference value |
| Collagen | 2 µg/mL | Data to be determined | Reference value |
| Thrombin | 0.1 U/mL | Data to be determined | Reference value |
Table 2: In Vivo Antithrombotic Efficacy of this compound in a Murine Model (Illustrative)
| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | - | Baseline value | Baseline value | Baseline value |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 30 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Clopidogrel) | Effective Dose | Reference value | Reference value | Reference value |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.
References
- 1. This compound | Anti-infection | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. helena.com [helena.com]
- 5. Development of fatty acid derivatives to inhibit platelet aggregation and investigating their biochemical mechanism [morressier.com]
- 6. Platelet Metabolic Profiling reveals Glycolytic and 1-Carbon Metabolites are Essential for GPVI-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Octacosanoic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacosanoic acid, a 28-carbon saturated very-long-chain fatty acid, has garnered interest in biomedical research for its potential therapeutic properties. As a significant component of policosanol, a mixture of long-chain aliphatic alcohols, it has been associated with various biological activities. However, its high lipophilicity and poor aqueous solubility present considerable challenges for in vivo studies, necessitating robust formulation strategies to ensure adequate bioavailability for oral administration. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, focusing on practical methods to enhance its delivery. Additionally, it outlines key signaling pathways potentially modulated by this compound.
Data Presentation: Formulation Parameters
The selection of an appropriate vehicle is critical for the successful oral delivery of this compound. The following table summarizes potential formulation components and their roles, based on established methods for poorly water-soluble drugs. Precise concentrations should be optimized based on the required dose and stability studies.
| Component | Function | Typical Concentration Range (%) | Notes |
| Vehicle (Oil Phase) | Primary solvent for this compound | 80-90% | Corn oil, sesame oil, or other pharmaceutically acceptable oils are suitable. |
| Surfactant | Emulsifier, enhances wetting and dispersion | 5-15% | Tween 80 (Polysorbate 80) is a commonly used non-ionic surfactant.[1] |
| Co-solvent | Improves solubility of the drug in the oil phase | 1-5% | Dimethyl sulfoxide (DMSO) can be used in minimal quantities. |
| Stabilizer (for nanosuspensions) | Prevents particle aggregation | 0.5-2% | Hydroxypropyl methylcellulose (HPMC) or other polymers can be used.[2] |
Experimental Protocols
Protocol 1: Oil-Based Suspension for Oral Gavage
This protocol describes the preparation of a simple oil-based suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Corn oil (or other suitable pharmaceutical-grade oil)
-
Tween 80
-
Dimethyl sulfoxide (DMSO)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution in Co-solvent: In a clean glass vial, add a minimal amount of DMSO (e.g., 2% of the final volume) to the this compound powder.[1] Mix thoroughly to wet the powder.
-
Addition of Surfactant: Add Tween 80 (e.g., 10% of the final volume) to the mixture and stir until a uniform paste is formed.[1]
-
Addition of Oil: Gradually add the corn oil (e.g., 88% of the final volume) to the vial while continuously stirring with a magnetic stirrer.[1]
-
Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous suspension. For improved particle size reduction and uniformity, the suspension can be sonicated.
-
Storage: Store the final suspension in a tightly sealed container, protected from light, at a controlled temperature. Shake well before each use.
Protocol 2: Nanosuspension Preparation by Wet Media Milling
This protocol outlines the preparation of an this compound nanosuspension to enhance its dissolution rate and bioavailability. This method is suitable for toxicology studies and can be adapted for various poorly water-soluble compounds.[2]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Purified water
-
Milling media (e.g., zirconium oxide beads)
-
Mixer mill or rotation/revolution mixer
-
High-pressure homogenizer (optional)
Procedure:
-
Preparation of Dispersing Medium: Prepare an aqueous solution containing a stabilizer and a surfactant. For example, a combination of 0.5% HPMC and 0.5% Tween 80 in purified water.[2]
-
Premixing: Disperse the weighed this compound powder in the dispersing medium to form a pre-suspension.
-
Milling: Transfer the pre-suspension and milling media into a milling chamber. Mill the suspension using a mixer mill or a rotation/revolution mixer until the desired particle size is achieved. The milling time and intensity will need to be optimized.
-
Separation: Separate the nanosuspension from the milling media.
-
Homogenization (Optional): For further particle size reduction and a narrower size distribution, the nanosuspension can be passed through a high-pressure homogenizer.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the nanosuspension at a controlled temperature (e.g., 5°C) to maintain stability.[2]
Signaling Pathways and Visualization
This compound, as a fatty acid, may influence several key signaling pathways involved in metabolism, cell growth, and inflammation. The following diagrams illustrate the general mechanisms of these pathways, which may be modulated by this compound.
Caption: Potential activation of the AMPK signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential influence of this compound on the MAPK and NF-κB signaling pathways.
Conclusion
The successful in vivo investigation of this compound is highly dependent on the formulation strategy employed to overcome its poor aqueous solubility. The protocols provided herein offer practical starting points for researchers. Oil-based suspensions are a straightforward approach, while nanosuspensions represent a more advanced technique to potentially enhance bioavailability. The choice of formulation will depend on the specific experimental needs, including the target dose and the animal model. Further investigation into the precise molecular interactions of this compound with key signaling pathways such as AMPK, PI3K/Akt, and MAPK/NF-κB will be crucial in elucidating its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for Octacosanoic Acid Delivery in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a key component of policosanol and D-003, natural mixtures derived from sugar cane wax known for their cholesterol-lowering and antiplatelet activities.[1] In cell culture systems, this compound serves as a valuable tool for investigating lipid metabolism, particularly the regulation of cholesterol biosynthesis. This document provides detailed protocols for the preparation and delivery of this compound to cultured cells, along with methods to assess its biological effects.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value |
| Molecular Formula | C₂₈H₅₆O₂ |
| Molecular Weight | 424.74 g/mol |
| Appearance | White to off-white powder/flakes |
| Melting Point | 91-93 °C |
| Solubility | - Insoluble in water. - Soluble in Dimethyl Sulfoxide (DMSO); sonication is recommended to aid dissolution. - Sparingly soluble in chloroform and ethanol. |
Preparation of this compound Stock Solutions
Due to its poor aqueous solubility, a carefully prepared stock solution is essential for the effective delivery of this compound to cells in culture.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh 4.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to initially disperse the powder.
-
Sonicate the tube in a water bath sonicator for 15-30 minutes, or until the solution is clear and all particulate matter is dissolved. Gentle warming to 37°C can aid dissolution but avoid excessive heat.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Delivery of this compound to Cell Cultures
Direct addition of the DMSO stock solution to cell culture medium can cause precipitation of the fatty acid. Therefore, it is crucial to dilute the stock solution appropriately.
Protocol: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Cultured cells (e.g., human fibroblasts)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired working concentration of this compound for your experiment. A typical working concentration range for inhibiting cholesterol biosynthesis in fibroblasts is 0.05 - 50 µg/mL.[1]
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µg/mL, first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate dilution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control in your experimental design, treating a set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Incubate the cells for the desired treatment period. For studies on cholesterol biosynthesis, an incubation time of 12 hours has been shown to be effective.[1]
Experimental Protocols for Assessing Biological Activity
Inhibition of Cholesterol Biosynthesis
This compound has been shown to inhibit cholesterol biosynthesis at an early stage of the pathway, likely by affecting the synthesis or degradation of HMG-CoA reductase.[1] A common method to assess this is to measure the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized cholesterol.
Protocol: [¹⁴C]Acetate Incorporation Assay for Cholesterol Biosynthesis in Human Fibroblasts
Materials:
-
Human fibroblasts cultured in appropriate medium
-
Lipid-depleted serum (LDS)
-
This compound working solutions
-
[¹⁴C]Sodium Acetate
-
Hexane
-
Ethanol
-
Potassium hydroxide (KOH)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Thin-layer chromatography (TLC) plates and developing chamber (optional, for separation of lipids)
Procedure:
-
Cell Seeding and Pre-incubation:
-
Seed human fibroblasts in culture plates and allow them to reach near-confluency.
-
To upregulate cholesterol synthesis, switch the cells to a medium containing lipid-depleted serum (LDS) for 24-48 hours prior to the experiment.
-
-
Treatment with this compound:
-
Treat the cells with various concentrations of this compound (e.g., 0.05, 0.5, 5, 50 µg/mL) and a vehicle control (DMSO) in fresh LDS-containing medium for 12 hours.[1]
-
-
Radiolabeling:
-
Following the treatment period, add [¹⁴C]acetate to each well at a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
-
Lipid Extraction:
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping into a suitable volume of PBS and pellet by centrifugation.
-
Resuspend the cell pellet in a solution of ethanolic KOH and incubate at 70°C for 1 hour to hydrolyze proteins and saponify lipids.
-
After cooling, extract the non-saponifiable lipids (including cholesterol) by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer containing the lipids. Repeat the extraction.
-
-
Quantification of [¹⁴C]Cholesterol:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Resuspend the lipid residue in a small volume of a suitable solvent (e.g., chloroform/methanol).
-
Transfer the resuspended lipids to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
(Optional) For more specific quantification, the extracted lipids can be separated by TLC to isolate the cholesterol band before scintillation counting.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
HMG-CoA Reductase Activity Assay
To investigate the mechanism of this compound's effect on cholesterol synthesis, the activity of HMG-CoA reductase, the rate-limiting enzyme in the pathway, can be measured in cell lysates.
Protocol: Preparation of Fibroblast Lysates for HMG-CoA Reductase Assay
Materials:
-
Treated human fibroblasts
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Microcentrifuge
Procedure:
-
After treatment with this compound or vehicle, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for use in an HMG-CoA reductase activity assay.
HMG-CoA Reductase Activity Assay
Commercially available HMG-CoA reductase activity assay kits are recommended for this purpose. These kits typically measure the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate. Follow the manufacturer's instructions for the specific kit used.
Data Presentation
Table of this compound (as part of D-003 mixture) Effects on Cholesterol Biosynthesis in Human Fibroblasts
| Concentration of D-003 (µg/mL) | Inhibition of [¹⁴C]Acetate Incorporation into Cholesterol (%) |
| 0.05 | 33 |
| 0.5 | Not specified |
| 5 | Not specified |
| 50 | 68 |
Data adapted from a study on D-003, a mixture of very-long-chain fatty acids of which this compound is a major component.[1]
Visualizations
Workflow for this compound Delivery and Analysis
Caption: Experimental workflow for this compound delivery and analysis.
Signaling Pathway of this compound in Cholesterol Biosynthesis Inhibition
Caption: this compound inhibits cholesterol biosynthesis.
References
Application Notes and Protocols: Octacosanoic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a critical molecule in lipidomics research, primarily associated with the diagnosis and study of peroxisomal disorders. Its unique physical properties and metabolic pathways make it a key biomarker and a molecule of interest in understanding membrane biology and pathology. These application notes provide an overview of the role of this compound in lipidomics, methods for its analysis, and its potential involvement in cellular processes.
Biological Significance
This compound is a constituent of complex lipids, particularly sphingolipids, which are integral components of cellular membranes.[1] VLCFAs like this compound are known to be enriched in specific tissues, including the brain, retina, and spermatozoa.[1] Their extended chain length influences the biophysical properties of membranes, such as thickness and fluidity, and they are thought to be important for the organization of membrane microdomains known as lipid rafts.[2]
The metabolism of this compound and other VLCFAs occurs primarily in peroxisomes.[1] Genetic defects in peroxisomal biogenesis or in the enzymes responsible for VLCFA degradation lead to their accumulation in tissues and plasma. This accumulation is the biochemical hallmark of several inherited metabolic diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][4] Consequently, the quantitative analysis of this compound is a cornerstone in the diagnosis of these life-threatening conditions.[4]
Data Presentation
The following tables summarize quantitative data for this compound and related very-long-chain fatty acids in human plasma, providing a reference for clinical and research applications.
Table 1: Reference Intervals for Very-Long-Chain Fatty Acids in Human Plasma
| Analyte | Concentration Range (μmol/L) |
| Docosanoic Acid (C22:0) | 32.0 - 73.4[5] |
| Tetracosanoic Acid (C24:0) | 30.3 - 72.0[5] |
| Hexacosanoic Acid (C26:0) | 0.20 - 0.71[5] |
| This compound (C28:0) | Typically present in trace amounts in healthy individuals. Elevated levels are indicative of peroxisomal disorders. |
| Ratio C24:0 / C22:0 | 0.75 - 1.28[5] |
| Ratio C26:0 / C22:0 | 0.005 - 0.0139[5] |
Table 2: Plasma Hexacosanoic Acid (C26:0) Levels in X-linked Adrenoleukodystrophy (X-ALD)
| Population | C26:0 as % of Total Fatty Acids (Mean ± SEM) |
| Healthy Controls | 0.015 ± 0.0032[6] |
| X-ALD Hemizygotes (males) | 0.081 ± 0.0066[6] |
| X-ALD Heterozygotes (females) | 0.057 ± 0.0063[6] |
Note: While C26:0 is the primary diagnostic marker, this compound (C28:0) is also typically elevated in these disorders.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is the established method for the clinical diagnosis of peroxisomal disorders.[1]
1. Materials:
- Internal Standard: Deuterated this compound (e.g., C28:0-d4) or another odd-chain fatty acid.
- Reagents for hydrolysis: Methanolic HCl or NaOH.
- Extraction solvent: Hexane or iso-octane.
- Derivatization reagent: Boron trifluoride-methanol (BF3-methanol) solution (14%) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
- GC-MS system with a suitable capillary column (e.g., polar column like those with a cyanopropyl stationary phase).[7]
2. Sample Preparation and Lipid Extraction:
- To 100 µL of plasma, add a known amount of the internal standard.
- Add 1 mL of methanolic HCl (e.g., 2.5 M) for simultaneous hydrolysis and methylation, or perform a two-step hydrolysis with NaOH followed by methylation.
- Incubate the mixture at 80-100°C for 1-2 hours.[8]
- After cooling, add 1 mL of water and 2 mL of hexane.
- Vortex vigorously and centrifuge to separate the phases.
- Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube.
- Repeat the extraction with another 2 mL of hexane and combine the extracts.
- Evaporate the solvent to dryness under a stream of nitrogen.
3. Derivatization (if not performed during hydrolysis):
- BF3-Methanol Method:
- Reconstitute the dried lipid extract in 1 mL of 14% BF3-methanol.[9]
- Heat at 100°C for 30 minutes.[10]
- After cooling, add 1 mL of water and extract the FAMEs with hexane as described above.
- Silylation (for free fatty acids):
- Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
- Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[6]
- Heat at 60°C for 60 minutes.[6] The sample is then ready for injection.
4. GC-MS Analysis:
- Reconstitute the final dried extract in a small volume of hexane (e.g., 50 µL).
- Inject 1-2 µL onto the GC-MS system.
- Use a temperature program that allows for the separation of very-long-chain FAMEs. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280-300°C).
- Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions for the methyl ester of this compound and the internal standard.
Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.[5]
1. Materials:
- Internal Standard: Isotopically labeled this compound (e.g., ¹³C-labeled).
- Extraction solvents: A mixture of isopropanol, acetonitrile, and water.
- LC-MS/MS system with a reverse-phase column (e.g., C8 or C18).[11]
2. Sample Preparation and Extraction:
- To 50 µL of plasma, add the internal standard.
- Add 500 µL of an isopropanol/acetonitrile mixture to precipitate proteins.
- Vortex and centrifuge to pellet the proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in the initial mobile phase for injection.
3. LC-MS/MS Analysis:
- Inject the sample onto the LC system.
- Use a gradient elution with a mobile phase consisting of, for example, water and acetonitrile/isopropanol, often with additives like formic acid or ammonium formate to improve ionization.[11]
- Detect the analytes using a tandem mass spectrometer in negative ion mode, monitoring the precursor-to-product ion transitions for this compound and its internal standard. A common transition for fatty acids is the loss of the carboxyl group (neutral loss of 44 Da).
Mandatory Visualizations
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Hypothesized role of this compound in cell signaling.
References
- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Qualitative and Quantitative Analysis of Regional Cerebral Free Fatty Acids in Rats Using the Stable Isotope Labeling Liquid Chromatography–Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Octacosanoic Acid Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing octacosanoic acid for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for cell-based assays?
This compound is a very-long-chain saturated fatty acid (VLCFA) with a 28-carbon backbone. Its long, nonpolar hydrocarbon chain makes it highly hydrophobic and poorly soluble in aqueous solutions like cell culture media.[1][2] This inherent low solubility often leads to precipitation, which can cause inaccurate and irreproducible experimental results.[3]
Q2: What are the common methods to solubilize this compound for cell culture experiments?
The most common methods to improve the solubility of this compound for cell-based assays include:
-
Using Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare concentrated stock solutions.[1][4]
-
Complexing with Bovine Serum Albumin (BSA): This is a widely used and physiologically relevant method where the fatty acid is complexed with fatty acid-free BSA.[1][5]
-
Saponification: This method involves reacting the fatty acid with a base (like sodium hydroxide) to form a more soluble salt (soap).[6][7]
-
Using Cyclodextrins: Methyl-β-cyclodextrin can be used to encapsulate the fatty acid, enhancing its solubility in aqueous media.[8]
Q3: What are the advantages and disadvantages of each solubilization method?
Each method has its own set of pros and cons that researchers should consider based on their specific cell type and experimental design.
| Method | Advantages | Disadvantages |
| Organic Solvents (DMSO, Ethanol) | Simple and quick for preparing high-concentration stock solutions. | Can be cytotoxic to cells at higher concentrations.[9][10][11] May interfere with cellular signaling pathways.[5] Final solvent concentration in the culture medium must be carefully controlled.[1] |
| Bovine Serum Albumin (BSA) Complexation | Mimics the physiological transport of fatty acids in vivo.[5] Generally well-tolerated by cells.[1] Allows for controlled delivery of the fatty acid to cells.[5] | The ratio of fatty acid to BSA is critical and can influence cellular responses.[1] Preparation can be more complex and time-consuming.[12][13] The BSA itself can have biological effects, necessitating a BSA-only control.[1] |
| Saponification | Significantly increases the water solubility of the fatty acid by converting it to a salt.[6][7] | The resulting soap may have different biological activities than the free fatty acid. The introduction of a strong base requires careful pH adjustment of the final solution. |
| Cyclodextrins | Effective at increasing solubility.[8] Cyclodextrins themselves are generally not metabolized by mammalian cells.[8] | High concentrations of cyclodextrins can be cytotoxic.[13] May extract cholesterol from cell membranes, potentially affecting cellular processes. |
Troubleshooting Guides
Problem 1: My this compound precipitates when I add it to the cell culture medium.
-
Cause: This is the most common issue and is due to the low aqueous solubility of this compound.[3] The final concentration in the medium may be above its solubility limit, or the stock solution was not properly prepared or diluted.
-
Solution:
-
Check Final Concentration: Ensure the final concentration of this compound in your assay is as low as possible while still being effective.
-
Optimize Stock Solution:
-
For solvent-based stocks (DMSO/Ethanol): Ensure the stock is fully dissolved before further dilution. When diluting, add the stock solution to the medium dropwise while gently vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[3][14]
-
For BSA complexes: Ensure the fatty acid is fully complexed to the BSA. This often requires heating and/or sonication during preparation.[13] The molar ratio of fatty acid to BSA is crucial; a higher ratio can lead to more unbound, insoluble fatty acid.[1]
-
-
Warm the Medium: Gently warming the cell culture medium to 37°C before and during the addition of the fatty acid solution can help maintain solubility.[15]
-
Sonication: If you have access to a sonicator, brief sonication of the final medium containing the fatty acid can help to disperse small precipitates.[13][16] However, be cautious as this can also denature proteins like BSA if not done carefully on ice.[8]
-
Problem 2: I'm observing high cell death or unexpected cellular responses.
-
Cause: This could be due to the cytotoxicity of the solubilizing agent or the this compound itself at the concentration used.
-
Solution:
-
Solvent Toxicity Control: Always include a vehicle control in your experiments. This means treating cells with the same final concentration of the solvent (e.g., DMSO, ethanol) or BSA solution without the fatty acid.[10][11] This will help you distinguish between the effects of the fatty acid and the delivery vehicle.
-
Titrate Solvent Concentration: Determine the maximum tolerable concentration of your chosen solvent for your specific cell line. For most cell lines, the final DMSO concentration should be kept at or below 0.1% to 0.5%.[9][10][17] Primary cells are often more sensitive.[9]
-
Optimize Fatty Acid:BSA Ratio: If using BSA, the ratio of fatty acid to albumin can significantly impact cellular responses.[1] A high ratio can lead to a higher concentration of unbound fatty acids, which can be lipotoxic. Experiment with different ratios (e.g., 2:1, 5:1) to find the optimal balance for your assay.
-
Purity of this compound: Ensure the this compound you are using is of high purity, as impurities could be contributing to the observed cytotoxicity.
-
Problem 3: My experimental results are not reproducible.
-
Cause: Inconsistent preparation of the this compound solution is a major source of variability.[4] This can include incomplete solubilization, precipitation over time, or variations in the fatty acid:BSA complex formation.
-
Solution:
-
Standardize Your Protocol: Develop a detailed, step-by-step protocol for preparing your this compound solutions and adhere to it strictly for all experiments.[4]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound for each experiment. If you must store stock solutions, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[14] Store BSA-complexed fatty acids at -20°C for short-term and -80°C for long-term storage.[13][14]
-
Ensure Homogeneity: Before adding the solution to your cells, ensure it is homogeneous and free of any visible precipitate. Gently invert or swirl the solution before use.
-
Control for Media Components: Be aware that components in your cell culture medium, such as serum, can interact with the fatty acid and its carrier. If possible, use serum-free or reduced-serum media for the duration of the treatment, but be mindful that serum starvation itself can be a stressor for cells.
-
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a fatty acid:BSA complex, a commonly used method for delivering poorly soluble fatty acids to cells in culture.[12][13]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (or DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile, conical tubes
-
Water bath or heating block
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a desired concentration (e.g., 2 mM).[13]
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming and protein denaturation.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C.[12]
-
-
Prepare an this compound Stock Solution:
-
Complexation of this compound with BSA:
-
Slowly add the warm this compound stock solution dropwise to the pre-warmed BSA solution while gently stirring or swirling.[18] The final molar ratio of fatty acid to BSA should be determined based on experimental needs (e.g., 5:1).[4][12]
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complexation.[12] For very-long-chain fatty acids, heating up to 50°C may improve conjugation, but temperatures above this can cause BSA aggregation.[1]
-
The solution should become clear. If it remains cloudy, brief sonication on ice can help facilitate solubilization.[13]
-
-
Final Preparation and Storage:
-
The resulting this compound-BSA complex solution can be further diluted in cell culture medium to achieve the desired final working concentration.
-
For immediate use, keep the solution at 37°C.
-
For storage, aliquot the complex into sterile, single-use tubes and store at -20°C for up to a month or -80°C for longer-term storage.[13][18] Avoid repeated freeze-thaw cycles.[14]
-
Protocol 2: Solubilization using DMSO
This protocol outlines a simpler method for preparing an this compound stock solution using DMSO.
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be necessary.[14] The solution should be clear.
-
-
Dilution into Cell Culture Medium:
-
Perform serial dilutions to achieve the final working concentration.
-
To minimize precipitation, first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium.[14]
-
The final concentration of DMSO in the cell culture medium should not exceed a level that is toxic to the specific cell line being used (typically ≤0.5%).[9][17][19]
-
-
Storage:
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solubilization and Cell Treatment
Caption: Workflow for preparing and using this compound in cell assays.
Potential Signaling Pathways Affected by Fatty Acids
Long-chain fatty acids are known to influence various cellular signaling pathways. While specific pathways for this compound are less characterized, it may act similarly to other saturated fatty acids, potentially impacting metabolic and stress-response pathways.
Caption: Potential signaling pathways influenced by very-long-chain fatty acids.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. english.gyig.cas.cn [english.gyig.cas.cn]
- 7. Saponification - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wklab.org [wklab.org]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing of Octacosanoic Acid in GC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of octacosanoic acid, with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common issue when analyzing this compound by GC-MS?
Peak tailing for this compound, a very long-chain fatty acid (VLCFA), is a frequent challenge that can compromise the accuracy and resolution of your analysis.[1] The primary reasons for this are twofold:
-
Chemical Interactions: Due to its polar carboxylic acid group, underivatized this compound can interact with active sites within the GC system. These active sites, often exposed silanol groups in the injector liner or on the column stationary phase, can cause secondary interactions that delay the elution of a portion of the analyte, resulting in a tailing peak.[1]
-
Physical and System Issues: Problems with the physical setup of the GC system can disrupt the flow path of the carrier gas, leading to turbulence and unswept volumes where analyte molecules can be temporarily trapped.[2] This is a common cause of peak tailing for all compounds, but can be exacerbated with high-boiling point analytes like this compound.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
Yes, derivatization is a critical step for the successful GC-MS analysis of this compound and other VLCFAs.[3][4] The process converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[1][4] This derivatization is essential to:
-
Increase Volatility: this compound in its free form has a very high boiling point and is not sufficiently volatile for GC analysis.[4]
-
Reduce Polarity and Tailing: By converting the polar carboxyl group to a nonpolar ester, interactions with active sites in the GC system are minimized, leading to more symmetrical peaks.[5]
Q3: What are the most common derivatization methods for this compound?
The most common methods involve esterification to form FAMEs. Two widely used reagents are:
-
Boron Trifluoride (BF₃) in Methanol: This is a popular and effective reagent for the methylation of fatty acids. The reaction is typically carried out at an elevated temperature for a short period.[6][7]
-
Methanolic HCl or H₂SO₄: Acid-catalyzed esterification using hydrochloric or sulfuric acid in methanol is another robust method for preparing FAMEs.[5][8]
Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also an option, which converts the carboxylic acid to a trimethylsilyl (TMS) ester.[6]
Q4: How does the injector temperature affect the peak shape of this compound?
The injector temperature is a critical parameter for high-boiling point compounds like this compound. An insufficiently high injector temperature can lead to incomplete or slow vaporization of the analyte, resulting in peak broadening and tailing.[9][10] It is crucial to set the injector temperature high enough to ensure rapid and complete vaporization of the derivatized this compound. However, excessively high temperatures can cause thermal degradation of the analyte.[9] A good starting point for the injector temperature is typically 250-300°C.[10]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
The first step in troubleshooting is to determine whether the peak tailing is affecting all peaks in your chromatogram or just the this compound peak.
| Observation | Potential Cause | Next Steps |
| All peaks are tailing | System-wide Physical Issue: This suggests a problem with the GC flow path.[2] | Proceed to Guide 2: Addressing System-Wide Peak Tailing . |
| Only the this compound peak (and other fatty acids) are tailing | Chemical Activity or Method-Specific Issue: This points to a problem related to the analyte's interaction with the system or suboptimal analytical conditions.[1] | Proceed to Guide 3: Addressing Analyte-Specific Peak Tailing . |
Guide 2: Addressing System-Wide Peak Tailing
If all peaks in your chromatogram are exhibiting tailing, this generally indicates a physical problem within the GC system.
| Troubleshooting Step | Detailed Procedure |
| 1. Check for Leaks | Use an electronic leak detector to check all fittings, especially the septum nut, column connections at the inlet and detector. |
| 2. Inspect and Replace the Septum | A cored or leaking septum can cause peak tailing. Replace the septum if it is visibly damaged or has been in use for many injections.[11] |
| 3. Perform Inlet Maintenance | A contaminated inlet liner is a very common cause of peak tailing.[12] Remove and inspect the liner. If it is discolored or contains particulate matter, replace it with a new, deactivated liner. Also, inspect the inlet seal and replace if necessary. |
| 4. Verify Proper Column Installation | Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.[2][12] An improper cut or installation can create dead volume and turbulence. |
| 5. Trim the Column | If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can often resolve the issue.[13] |
Guide 3: Addressing Analyte-Specific Peak Tailing
If only the this compound peak is tailing, the issue is likely related to chemical interactions or the analytical method itself.
| Troubleshooting Step | Detailed Procedure |
| 1. Verify Complete Derivatization | Incomplete derivatization will leave free this compound, which will tail significantly. Review your derivatization protocol and consider extending the reaction time or increasing the temperature. Prepare a fresh derivatization reagent, as their effectiveness can degrade over time. |
| 2. Optimize Injector Temperature | For very long-chain fatty acids, a higher injector temperature may be required for complete vaporization.[14] Incrementally increase the injector temperature (e.g., in 10°C steps) to see if peak shape improves. Be mindful of potential thermal degradation. |
| 3. Check for Column Activity | The stationary phase of the column can degrade over time, exposing active sites.[12] Conditioning the column at a high temperature (within its specified limits) may help. If the problem persists, the column may need to be replaced. Highly polar columns are generally recommended for FAME analysis.[4][15] |
| 4. Evaluate Sample Overload | Injecting too concentrated a sample can lead to peak fronting, but in some cases can contribute to tailing.[1] Try diluting your sample to see if the peak shape improves. |
| 5. Consider Solvent Effects | A mismatch in polarity between the injection solvent and the stationary phase can cause poor focusing of the analyte at the head of the column.[12] Ensure your solvent is appropriate for the analysis. |
Experimental Protocols
Detailed Protocol for Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) using BF₃-Methanol
This protocol is a synthesis of common procedures for the methylation of very long-chain fatty acids.
Materials:
-
Sample containing this compound
-
BF₃-Methanol reagent (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated NaCl solution to the vial.[6]
-
Add 0.6 mL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 2 minutes to achieve a clean separation of the layers.
-
-
Sample Cleanup and Collection:
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 16. jasem.com.tr [jasem.com.tr]
Technical Support Center: Optimization of Octacosanoic Acid Derivatization for GC Analysis
Welcome to the technical support center for the derivatization of octacosanoic acid for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Peak for this compound Derivative | Incomplete derivatization reaction. | Optimize reaction time and temperature. Ensure reagents are not expired and have been stored correctly. Increase the molar excess of the derivatization reagent.[1] |
| Presence of moisture in the sample or reagents. | Dry the sample thoroughly before derivatization. Use anhydrous solvents and reagents. A water scavenger like 2,2-dimethoxypropane can be added.[1][2] | |
| Degradation of the derivative. | Analyze the derivatized sample as soon as possible, especially for less stable derivatives like TMS esters.[2] Store derivatized samples under inert gas (e.g., nitrogen or argon) at low temperatures if immediate analysis is not possible. | |
| Peak Tailing | Adsorption of the underivatized acid to the GC system. | This indicates incomplete derivatization. Re-optimize the derivatization protocol to ensure complete reaction.[2][3] |
| Active sites in the GC inlet liner or column. | Use a deactivated liner and a high-quality, well-conditioned GC column. Silanizing the glassware can also help prevent sample loss.[4][5] | |
| Ghost Peaks or Baseline Noise | Contaminated reagents, solvents, or glassware. | Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean. Run a reagent blank to identify the source of contamination.[1][5][6] |
| Carryover from a previous injection. | Implement a thorough wash sequence between injections. Check for contamination in the syringe and inlet.[6][7] | |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Irreproducible Peak Areas | Inconsistent reaction conditions. | Ensure precise control over reaction temperature and time for all samples. Use an autosampler for consistent injection volumes.[8] |
| Sample degradation. | Prepare samples and derivatives fresh for each batch of analysis whenever possible. | |
| Incomplete extraction of the derivative. | Optimize the liquid-liquid extraction step by ensuring proper phase separation and repeating the extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is crucial for the successful GC analysis of this compound for two primary reasons:
-
Increased Volatility: this compound is a long-chain fatty acid with a high boiling point and low volatility, making it unsuitable for direct GC analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester.[2][3]
-
Improved Peak Shape: The polar carboxyl group can interact with active sites in the GC column, leading to peak tailing. Derivatization masks this polar group, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.[1][2][9]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent methods are methylation to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[2][10]
-
Methylation (Esterification): This involves reacting the carboxylic acid with an alcohol (typically methanol) in the presence of a catalyst. Common catalysts include Boron Trifluoride (BF3), Hydrochloric Acid (HCl), and Acetyl Chloride.[1][10][11]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][4]
Q3: How do I choose between methylation and silylation?
A3: The choice depends on your specific analytical needs:
| Feature | Methylation (FAMEs) | Silylation (TMS Esters) |
| Stability | Generally more stable, can be stored for longer periods.[12] | Less stable, prone to hydrolysis. Best to analyze quickly.[2][12] |
| Reaction Byproducts | Can produce water, which may need to be removed. | Byproducts are typically volatile and do not interfere with chromatography.[4] |
| Versatility | Specific to carboxylic acids. | Can derivatize other functional groups like hydroxyls and amines, which can be an advantage or a disadvantage depending on the sample matrix.[2][4] |
| MS Spectra | Produces cleaner mass spectra. | Can result in more complex mass spectra.[2] |
Q4: What are the critical parameters to optimize for a successful derivatization?
A4: Key parameters to optimize include:
-
Reagent Choice and Purity: Use high-quality derivatization reagents to avoid artifacts.[1]
-
Reaction Temperature: The optimal temperature will vary depending on the reagent used. Insufficient heat can lead to incomplete reactions, while excessive heat can cause sample degradation.
-
Reaction Time: The reaction must be allowed to proceed to completion. This can be determined by analyzing samples at different time points until no further increase in the derivative peak area is observed.[1]
-
Reagent-to-Sample Ratio: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.[2]
-
Solvent: The choice of solvent can influence the reaction efficiency. Nonpolar solvents like hexane or toluene are often used.[1]
-
Moisture Control: The presence of water can significantly hinder the derivatization reaction.[1]
Experimental Protocols
Protocol 1: Methylation of this compound using BF3-Methanol
This protocol is adapted from common procedures for fatty acid methylation.[1][2]
Materials:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Vortex mixer
-
Heating block or water bath
-
GC vials
Procedure:
-
Accurately weigh 1-5 mg of the this compound sample into a screw-cap reaction vial.
-
Add 1 mL of 14% BF3-Methanol solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Silylation of this compound using BSTFA + TMCS
This protocol is a general procedure for silylation of carboxylic acids.[2][4]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Vortex mixer
-
Heating block or water bath
-
GC vials
Procedure:
-
Place 1-5 mg of the dried this compound sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.
Data Presentation
Table 1: Comparison of Common Derivatization Methods for this compound
| Parameter | Methylation (BF3-Methanol) | Silylation (BSTFA + TMCS) |
| Typical Reaction Time | 30 - 60 minutes[2] | 30 - 60 minutes[2][3] |
| Typical Reaction Temp. | 50 - 100°C[2][13] | 60 - 75°C[2][3] |
| Relative Stability | High | Moderate to Low (moisture sensitive)[2] |
| Reported Yields | >96%[13][14] | Generally quantitative under optimal conditions |
| Key Considerations | Reagent is corrosive and moisture-sensitive.[1] | Reagents are highly moisture-sensitive. Byproducts are volatile.[2][4] |
Visualizations
Caption: General workflow for this compound derivatization and GC analysis.
Caption: A logical troubleshooting workflow for GC analysis issues.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. restek.com [restek.com]
- 3. youtube.com [youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. jfda-online.com [jfda-online.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. weber.hu [weber.hu]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sample Preparation for Octacosanoic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of octacosanoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: As a very long-chain saturated fatty acid, this compound is relatively stable. However, degradation can occur through two main pathways:
-
Oxidation: Although less susceptible than unsaturated fatty acids, this compound can undergo oxidation at high temperatures, in the presence of oxygen, transition metals (like iron and copper), or light.[1][2] This process can lead to the formation of shorter-chain fatty acids and other oxidized species, compromising the integrity of your sample.
-
Hydrolysis: If this compound is present in an esterified form (e.g., in triglycerides or wax esters), the ester bonds can be hydrolyzed back to the free fatty acid and the corresponding alcohol.[3][4] This is often a deliberate step in sample preparation (saponification) but can be an unwanted reaction if not controlled.
Q2: How can I prevent oxidation of this compound during sample preparation?
A2: To minimize oxidation, consider the following preventative measures:
-
Use Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or tocopherols can inhibit the formation of free radicals and protect against lipid oxidation.[5][6]
-
Minimize Exposure to Oxygen, Light, and Heat: Work in an environment with minimal oxygen exposure, for example, by using sealed experimental vessels or working under a nitrogen atmosphere.[5][7] Protect samples from light by using amber vials or covering them with aluminum foil. Avoid excessive heat during sample processing.[1][7]
-
Proper Storage: Store samples at low temperatures, such as -20°C or -80°C, to slow down oxidative processes.[8]
Q3: My this compound sample has poor solubility in my chosen solvent. What can I do?
A3: this compound, being a long-chain fatty acid, has limited solubility in polar solvents.
-
Solvent Selection: Chloroform and ethanol are sparingly soluble options.[8] For better solubility, consider less polar organic solvents.
-
Heating and Sonication: Gently heating the solvent or using sonication can help dissolve the fatty acid. However, be cautious with heat to avoid degradation.
-
Derivatization: Converting the carboxylic acid group to an ester (e.g., a methyl ester) or a silyl ester will significantly increase its solubility in nonpolar organic solvents and is often a necessary step for gas chromatography analysis.[9][10]
Q4: What is derivatization and why is it necessary for this compound analysis by GC-MS?
A4: Derivatization is a chemical modification of a compound to make it more suitable for a particular analytical technique.[8] For GC-MS analysis, this compound's low volatility and polar carboxylic acid group can lead to poor peak shape and low sensitivity. Derivatization, typically through silylation or methylation, converts the carboxylic acid into a less polar, more volatile derivative, improving its chromatographic behavior.[9][10]
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
| Potential Cause | Troubleshooting Steps | Citation |
| Incomplete Extraction | Optimize the solvent system. A mixture of polar and non-polar solvents may be necessary to efficiently extract this compound from complex matrices. Ensure thorough homogenization of the sample. | [11] |
| Adsorption to Glassware | Use silanized glassware to minimize the adsorption of the fatty acid to the glass surface. | [11] |
| Loss During Solvent Evaporation | Evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid high temperatures which can cause volatilization of the analyte. For very small volumes, consider using a mineral oil overlay to prevent evaporation. | [11][12] |
| Formation of an Intermediate Layer During Saponification | During liquid-liquid extraction after saponification, an intermediate layer of carboxylic salts can form, leading to loss of the analyte. It is crucial to ensure this layer is also processed (e.g., by acidification and re-extraction) to recover the this compound. | [13] |
Issue 2: Incomplete Saponification
| Potential Cause | Troubleshooting Steps | Citation |
| Insufficient Alkali | Ensure that the amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is in excess of what is required to saponify all the esters present in the sample. Recalculate the required amount of lye based on the expected lipid content. | [1] |
| Inadequate Reaction Time or Temperature | Saponification of very long-chain fatty acid esters may require longer reaction times or higher temperatures. Ensure the mixture is heated for a sufficient duration (e.g., 1 hour at 90°C). | [3] |
| Poor Mixing | Ensure thorough mixing of the sample with the alcoholic alkali solution to facilitate the reaction. | [14] |
Issue 3: Poor Chromatographic Results (GC-MS)
| Potential Cause | Troubleshooting Steps | Citation |
| Incomplete Derivatization | Ensure that the derivatization reagent (e.g., BSTFA, MSTFA for silylation) is in molar excess and that the reaction is carried out under anhydrous conditions, as silylation reagents are sensitive to water. Optimize the reaction time and temperature. | [9][10] |
| Column Bleed | Use a low-bleed GC column specifically designed for mass spectrometry. Condition the column properly before use. | [15] |
| Poor Peak Shape | This can be due to residual polar carboxylic acid groups from incomplete derivatization or adsorption in the GC system. Check the derivatization step and consider using a guard column. | [16] |
| Low Signal Intensity | This could be due to low sample concentration, poor ionization, or instrument settings. Ensure proper sample concentration and regularly tune and calibrate the mass spectrometer. | [17] |
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from a Lipid Matrix
This protocol describes the release of this compound from its esterified form and subsequent extraction.
-
Sample Preparation: Weigh approximately 1 gram of the lipid sample into a 100 mL round-bottom flask.
-
Saponification:
-
Acidification and Extraction:
-
Allow the mixture to cool to room temperature.
-
Acidify the solution to a pH of 1-2 with 6 M hydrochloric acid (HCl).[13]
-
Transfer the mixture to a separatory funnel.
-
Extract the fatty acids three times with 20 mL portions of a non-polar solvent like hexane or dichloromethane.[3][13]
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with distilled water to remove any remaining acid.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Filter off the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain the free fatty acids.
-
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol details the derivatization of the extracted this compound to its trimethylsilyl (TMS) ester.
-
Sample Preparation: Dissolve the dried fatty acid extract in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Derivatization:
-
To 100 µL of the sample solution in an autosampler vial, add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in an oven or heating block.[9]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: Workflow for this compound Sample Preparation.
Caption: Potential Degradation: Fatty Acid Oxidation.
References
- 1. nikura.com [nikura.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. welchlab.com [welchlab.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. benchchem.com [benchchem.com]
- 12. Prevention of evaporation of small-volume sample solutions for capillary electrophoresis using a mineral-oil overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shodex.com [shodex.com]
- 17. Aquadocs Repository [aquadocs.org]
Technical Support Center: Overcoming Octacosanoic Acid Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with octacosanoic acid precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my culture medium?
A1: this compound is a very-long-chain saturated fatty acid (VLCFA) with extremely low solubility in aqueous solutions like cell culture media.[1] Its long hydrocarbon tail makes it highly hydrophobic, leading to precipitation when directly added to your medium.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A2: Ethanol and dimethyl sulfoxide (DMSO) are commonly used solvents for preparing stock solutions of long-chain fatty acids.[2] However, due to its very long chain, this compound may still have limited solubility in these solvents at room temperature.[1][3] Gentle warming may be necessary to fully dissolve the fatty acid. Always use high-purity, sterile solvents.
Q3: How can I deliver this compound to my cells in culture without it precipitating?
A3: The most common and effective method is to complex the this compound with fatty acid-free bovine serum albumin (BSA).[2] BSA acts as a carrier protein, binding to the fatty acid and keeping it soluble in the aqueous environment of the culture medium.
Q4: What is the optimal molar ratio of this compound to BSA?
A4: For very-long-chain fatty acids, the binding capacity of BSA decreases as the fatty acid chain length increases.[4][5] Studies on hexacosanoic acid (C26:0), which is structurally similar to this compound (C28:0), suggest that BSA may have only one high-affinity binding site for such long fatty acids.[4][5] While a common starting point for long-chain fatty acids is a 5:1 molar ratio of fatty acid to BSA, for this compound, a lower ratio (e.g., 2.5:1 or even 1:1) may be necessary to ensure complete complexation and prevent precipitation.[2] It is recommended to empirically determine the optimal ratio for your specific experimental conditions.
Q5: Can I use regular BSA instead of fatty acid-free BSA?
A5: It is strongly recommended to use fatty acid-free BSA. Regular BSA is already saturated with various fatty acids, which will compete with this compound for binding sites and reduce the efficiency of complexation, likely leading to precipitation.[2]
Q6: Are there alternative methods to deliver this compound to cells?
A6: Yes, another potential method is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like fatty acids, increasing their solubility in aqueous solutions.[6][7] This method may require specific optimization for this compound.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Culture Medium
| Possible Cause | Troubleshooting Step |
| "Solvent Shock" | This occurs when a concentrated stock in an organic solvent is rapidly diluted into the aqueous medium, causing the poorly soluble compound to crash out of solution. To avoid this, add the stock solution dropwise to the pre-warmed (37°C) medium containing BSA while gently stirring. |
| Insufficient BSA | Ensure you are using fatty acid-free BSA at a sufficient concentration to bind all the this compound. Consider increasing the BSA concentration or decreasing the this compound concentration to achieve a more favorable molar ratio. |
| Incorrect Order of Addition | Always add the this compound stock solution to the medium already containing the dissolved BSA, not the other way around. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Possible Cause | Troubleshooting Step |
| Incomplete Complexation | The initial solution may appear clear, but if the this compound is not fully complexed with BSA, it can precipitate over time. Ensure adequate incubation time (e.g., at least 1 hour) and temperature (37°C) after adding the fatty acid stock to the BSA-containing medium to allow for complete complexation.[2] |
| Temperature Fluctuations | Moving the medium between different temperatures can affect the stability of the complex. Maintain a consistent temperature as much as possible. Avoid repeated warming and cooling of the prepared medium.[8] |
| Media Component Interaction | High concentrations of certain ions (e.g., calcium) or other components in the culture medium could potentially destabilize the fatty acid-BSA complex.[8] If you are using a custom or highly supplemented medium, consider testing the stability of your this compound-BSA complex in a simpler basal medium first. |
| pH of the Medium | The pH of the culture medium can influence the binding of fatty acids to BSA. Ensure your medium is properly buffered and the pH is stable. |
Issue 3: How to Visually Identify the Precipitate
| Type of Precipitate | Visual Characteristics |
| Crystalline Precipitate | May appear as small, sharp-edged, often translucent or white crystals, which can be seen by eye or under a microscope. This is more likely if the fatty acid comes out of solution without being complexed. |
| Amorphous Precipitate | Can appear as a cloudy or hazy suspension, or as fine, non-crystalline particles. This may indicate aggregation of the fatty acid-BSA complex or incomplete dissolution. |
| Film on Surface | A thin, oily, or waxy film on the surface of the medium can indicate that the hydrophobic this compound is not being effectively solubilized. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods used for other long-chain fatty acids and should be optimized for your specific cell type and experimental needs.
Materials:
-
This compound powder
-
High-purity ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile conical tubes and microcentrifuge tubes
-
Water bath or incubator at 37°C and 50-70°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Weigh out the appropriate amount of this compound powder in a sterile tube.
-
Add the required volume of ethanol or DMSO to achieve a 10 mM concentration.
-
Gently warm the solution in a 50-70°C water bath and vortex until the this compound is completely dissolved. The solution should be clear.
-
Note: Due to the very long chain of this compound, achieving a 10 mM stock solution might be challenging. You may need to start with a lower concentration if you observe solubility issues.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in serum-free culture medium to a final concentration of 10% (w/v).
-
Gently mix by inverting the tube until the BSA is fully dissolved. Do not vortex vigorously as this can denature the protein.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
Pre-warm the BSA solution to 37°C.
-
-
Prepare the this compound-BSA Complex (Example for a 100 µM final concentration with a 2.5:1 molar ratio):
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Slowly, drop by drop, add the 10 mM this compound stock solution to the pre-warmed BSA solution while gently swirling the tube.
-
Incubate the mixture in a 37°C water bath or incubator for at least 1 hour with gentle, continuous agitation to facilitate complexation.
-
The final solution should be clear. If any cloudiness or precipitate is observed, refer to the troubleshooting guide.
-
This solution can now be used to supplement your complete culture medium to the desired final concentration of this compound.
-
-
Prepare a Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This should contain the same final concentrations of ethanol or DMSO and BSA as your experimental samples.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Solubility of this compound in DMSO | < 1 mg/mL (insoluble or slightly soluble) | [3] |
| Binding Capacity of BSA for Very-Long-Chain Fatty Acids | Decreases with increasing chain length | [4][5] |
| Binding Sites on BSA for Hexacosanoic Acid (C26:0) | 1 high-affinity site | [4][5] |
| Recommended Fatty Acid:BSA Molar Ratio (Starting Point) | 2.5:1 to 5:1 | [2] |
Visualizations
References
- 1. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions of very long-chain saturated fatty acids with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing Oven Temperature Programs for VLCFA Analysis by GC
Welcome to the technical support center for the analysis of Very Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the GC analysis of VLCFAs, providing specific solutions and optimization strategies.
Q1: Why are my VLCFA peaks (e.g., C24:0, C26:0) broad or tailing?
A1: Peak broadening and tailing for late-eluting compounds like VLCFAs are common issues that can compromise resolution and quantification. The primary causes are often related to suboptimal GC conditions or system activity.
Troubleshooting Steps:
-
Increase Final Oven Temperature and Hold Time: VLCFAs have high boiling points and require high elution temperatures. Ensure your oven program's final temperature is sufficiently high (e.g., 250-290°C) and includes a hold time of at least 5-20 minutes to allow these compounds to fully elute from the column.[1] A temperature ramp that is too slow can also lead to broader peaks.[2]
-
Optimize Injector and Detector Temperatures: The injector temperature should be high enough to ensure complete and rapid vaporization of VLCFAs, typically between 250°C and 300°C.[3][4] Similarly, the detector temperature should be set at least 20°C higher than the final oven temperature to prevent condensation of the analytes.[5]
-
Check for System Activity: Active sites in the GC pathway (e.g., in the inlet liner or the front of the column) can cause polar analytes like fatty acid methyl esters (FAMEs) to tail.[6]
-
Solution: Use a deactivated inlet liner with glass wool. If peak shape degrades over time, try trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[6]
-
-
Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening due to increased residence time on the column.[7] Ensure your carrier gas flow rate is optimized for your column dimensions and carrier gas type (e.g., 1.0–1.5 mL/min for helium in a 0.25 mm ID column).[3]
Q2: I'm seeing poor resolution between my key VLCFA ratios (e.g., C24:0/C22:0 and C26:0/C22:0). How can I improve this?
A2: Achieving good resolution for these diagnostic ratios is critical for many clinical and research applications.[8] Separation can be enhanced by optimizing the temperature program and selecting the appropriate column.
Troubleshooting Steps:
-
Decrease the Oven Ramp Rate: A slower ramp rate during the elution of your VLCFAs will increase the time they interact with the stationary phase, which can significantly improve resolution.[3] For example, a ramp rate of 2-4°C/min in the temperature window where C22:0, C24:0, and C26:0 elute can be effective.[1]
-
Utilize a Mid-Ramp Hold: Introducing a brief isothermal hold (e.g., 10 minutes) just before the elution of the C22:0 peak can help to better separate it from the C24:0 and subsequent peaks.[1]
-
Column Selection: The choice of GC column is critical. For FAME analysis, especially with a complex mixture including VLCFAs, a highly polar column is recommended. Columns with a stationary phase like biscyanopropyl polysiloxane (e.g., HP-88, SP-2560) or a wax-based phase (e.g., DB-FATWAX UI) are designed for this purpose.[1][9][10] Longer columns (e.g., 60-100m) will also provide higher resolution.[9][11]
Q3: I am not seeing any peaks, or the response for my VLCFAs is very low.
A3: A lack of signal can be due to a number of factors, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Verify Derivatization: VLCFAs must be converted to their more volatile fatty acid methyl ester (FAME) derivatives for successful GC analysis.[8] Incomplete derivatization is a common cause of poor signal.
-
Check for Leaks: Leaks in the system, particularly at the injector septum or column fittings, can lead to a loss of sample and poor sensitivity.
-
Injector Temperature: If the injector temperature is too low, the high-boiling VLCFA FAMEs may not vaporize efficiently, leading to poor transfer to the column.[4] A temperature of at least 250°C is recommended.[3]
-
FID Flame: If using a Flame Ionization Detector (FID), ensure the flame is lit. A large solvent peak can sometimes extinguish the flame.[7]
Q4: I am observing "ghost peaks" or contamination in my chromatograms.
A4: Ghost peaks are peaks that appear in blank runs and can interfere with the analysis of your samples.
Troubleshooting Steps:
-
Identify the Source: Run a series of blank injections to isolate the source of contamination. This could include the solvent, syringe, inlet septum, or carryover from a previous injection.
-
Bake Out the Column: Contaminants can accumulate on the column. Perform a column bake-out at a temperature close to the column's maximum limit for an hour to remove these residues.
-
Clean the Injector: The inlet liner can be a source of contamination. Regularly replace the liner and septum.
-
Sample Preparation: Ensure that all glassware is scrupulously clean and that solvents are of high purity.
Data Presentation: GC Oven Temperature Programs
The following table summarizes various GC oven temperature programs that can be used as a starting point for VLCFA analysis. The optimal program will depend on the specific column and analytes of interest.
| Parameter | Program 1 (General FAMEs)[1] | Program 2 (VLCFA Focus) | Program 3 (High Resolution)[9] |
| Initial Temperature | 60°C | 80°C | 100°C |
| Initial Hold Time | 1 min | 1 min | 13 min |
| Ramp 1 Rate | 5°C/min | 4°C/min | 10°C/min |
| Ramp 1 Temp. | 100°C | 220°C | 180°C |
| Ramp 2 Rate | 2°C/min | 10°C/min | 1°C/min |
| Ramp 2 Temp. | 175°C | 290°C | 200°C |
| Hold 2 Time | 10 min | - | 20 min |
| Ramp 3 Rate | 2°C/min | - | 4°C/min |
| Ramp 3 Temp. | 220°C | - | 230°C |
| Final Hold Time | 20 min | 30 min | 7 min |
| Typical Application | Animal and marine samples | Soil and oil samples with VLCFAs | Complex food samples |
Experimental Protocols
Protocol 1: Derivatization of VLCFAs to FAMEs
This protocol describes a common method for the methylation of fatty acids from a lipid extract using BF3-methanol.
Materials:
-
Dried lipid extract
-
BF3-methanol solution (12-14%)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass test tubes with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract in a glass test tube, add 1 mL of BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 15 minutes.[14]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.[15]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Mandatory Visualizations
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. GC Troubleshooting—Broad Peaks [restek.com]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. GC-FID Detector temperature - Chromatography Forum [chromforum.org]
- 5. reddit.com [reddit.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. s4science.at [s4science.at]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Bacterial Fatty Acids by Extraction and Methylation [bio-protocol.org]
Technical Support Center: Improving Recovery of Octacosanoic Acid from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of octacosanoic acid from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound?
A1: The recovery of this compound, a very-long-chain saturated fatty acid (VLCFA), is primarily influenced by the choice of extraction method (liquid-liquid extraction vs. solid-phase extraction), the solvent system used, sample handling and storage procedures, and the analytical platform employed for quantification (GC-MS or HPLC-MS). Given its low abundance in many biological matrices, minimizing loss at each step is critical.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
A2: Both LLE and SPE can be effective for extracting this compound, and the choice often depends on the sample matrix, desired purity, and throughput requirements.
-
LLE: Traditional methods like the Folch or Bligh-Dyer techniques use a mixture of chloroform and methanol. LLE is robust and effective for a broad range of lipids, but can be labor-intensive and may result in less clean extracts compared to SPE.[1] A comparative study on urinary organic acids showed that while SPE had a higher mean recovery (84.1%), LLE was more cost-effective (77.4% recovery).[2]
-
SPE: SPE offers more selective extraction, cleaner final extracts, and is more amenable to automation. Mixed-mode SPE cartridges that combine reversed-phase and anion-exchange mechanisms are particularly effective for isolating acidic compounds like this compound from complex biological fluids.[3] SPE can lead to higher reproducibility and recovery, with some methods reporting recoveries between 79% and 94% for acidic drugs in plasma.[4]
Q3: Is derivatization necessary for analyzing this compound?
A3: Derivatization is highly recommended, particularly for GC-MS analysis, and can significantly enhance sensitivity in LC-MS.
-
For GC-MS: this compound is not sufficiently volatile for direct GC analysis. Derivatization to a more volatile form, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ester, is essential.
-
For LC-MS: While direct analysis is possible, derivatization can improve ionization efficiency and, consequently, detection sensitivity by up to 2500-fold.[5] This is especially beneficial given the typically low concentrations of this compound in biological samples.
Q4: What are the recommended storage conditions for biological samples to ensure this compound stability?
A4: To minimize degradation from enzymatic activity and oxidation, samples should be processed as quickly as possible. If immediate processing is not feasible, flash-freezing in liquid nitrogen and long-term storage at -80°C is the best practice.[6] Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of lipids.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete cell or tissue lysis | Ensure thorough homogenization. For tissues, consider using a mechanical homogenizer. For cultured cells, ensure the chosen lysis buffer and protocol are effective for your cell type. |
| Inefficient extraction | Optimize the solvent-to-sample ratio. For LLE, ensure vigorous mixing to maximize partitioning of this compound into the organic phase. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely. |
| Analyte degradation | Keep samples on ice throughout the extraction process. Use high-purity solvents to minimize oxidative damage. Consider adding an antioxidant like BHT to the extraction solvent. |
| Poor derivatization efficiency | Ensure all reagents are fresh and anhydrous, as water can interfere with many derivatization reactions. Optimize the reaction time and temperature according to the chosen derivatization agent. |
| Loss during solvent evaporation | Avoid overly aggressive heating or high nitrogen flow rates during the drying step, as this can lead to the loss of more volatile derivatives. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample handling | Standardize all sample collection, storage, and processing procedures. Avoid variations in freeze-thaw cycles between samples. |
| Matrix effects in LC-MS | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common source of variability.[7] To mitigate this, improve sample cleanup using SPE, dilute the sample extract, or use a stable isotope-labeled internal standard for this compound. |
| Instrumental variability | Regularly perform system suitability tests to ensure the analytical instrument is performing consistently. Check for contamination in the injection port, column, and ion source. |
| Inaccurate internal standard addition | Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. |
Data Presentation: Recovery of Very-Long-Chain Fatty Acids
The following tables summarize reported recovery rates for VLCFAs, including this compound, using different extraction and analytical methods.
Table 1: Recovery of this compound and Related VLCFAs using GC-MS
| Biological Matrix | Extraction Method | Derivatization | Recovery Rate (%) | Reference |
| Plasma | Liquid-Liquid Extraction | Trimethylsilyl (TMS) ester | ~90-95% | [8] |
| Cultured Cells | Acidic Transesterification | Fatty Acid Methyl Ester (FAME) | >90% (for general FAs) | [9] |
| Liver | Ultrasonic Assisted LLE | Not Specified | 87-120% (for general FFAs) | [10] |
Table 2: Recovery of Acidic Compounds using SPE and LC-MS
| Biological Matrix | Extraction Method | Analyte Class | Recovery Rate (%) | Reference |
| Urine | Solid-Phase Extraction | Organic Acids | 84.1% | [2] |
| Plasma | Solid-Phase Extraction | Acidic Drugs | 79-94% | [4] |
| Aqueous Samples | Solid-Phase Extraction | Perfluorinated Carboxylic Acids | 83-130% | [11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Liver Tissue
This protocol is adapted from established methods for lipid extraction from liver tissue.[12][13]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
-
Extraction:
-
Incubate the homogenate at room temperature with gentle agitation for 1-2 hours.
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant containing the lipid extract.
-
Wash the pellet with a fresh portion of chloroform:methanol and combine the supernatants.
-
-
Phase Separation:
-
Add 0.05% sulfuric acid to the combined extract to induce phase separation.
-
Vortex vigorously and centrifuge.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Proceed with derivatization appropriate for your analytical platform (e.g., methylation for GC-MS).
-
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is a general guide for extracting lipids from adherent cultured cells.[14]
-
Cell Harvesting:
-
Wash adherent cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a conical tube and centrifuge to form a cell pellet.
-
-
Lysis and Extraction:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Add a 2:1 mixture of chloroform:methanol to the cell lysate.
-
Vortex thoroughly and incubate on ice.
-
-
Phase Separation and Collection:
-
Add water to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase.
-
-
Drying and Derivatization:
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute in a suitable solvent and proceed with derivatization.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Long-Chain Fatty Acids
Long-chain fatty acids, including this compound, can influence several key cellular signaling pathways that regulate metabolism, inflammation, and cell survival.
References
- 1. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo study of octacosanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and analysis of liver lipids [protocols.io]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. researchgate.net [researchgate.net]
"cell viability issues with high concentrations of octacosanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of octacosanoic acid (C28:0). Given the limited direct research on this compound's cytotoxicity, this guide draws upon data from other very-long-chain saturated fatty acids (VLC-SFAs) to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high levels of cell death after treating my cultures with this compound?
High concentrations of very-long-chain saturated fatty acids (VLC-SFAs), including this compound, are known to induce lipotoxicity. This can manifest as apoptosis or necrosis and is often more pronounced with longer carbon chains. The underlying mechanisms can include membrane disruption, mitochondrial dysfunction, and induction of cellular stress pathways.[1][2]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
While direct studies on this compound are limited, research on similar VLC-SFAs like C22:0, C24:0, and C26:0 points to several key mechanisms[2]:
-
Mitochondrial Dysfunction: VLC-SFAs can cause depolarization of the mitochondrial membrane, potentially leading to the release of pro-apoptotic factors.[2]
-
Calcium Homeostasis Disruption: These fatty acids can lead to an increase in intracellular calcium levels, a common trigger for cell death pathways.[2]
-
Membrane Permeabilization: Saturated VLC-SFAs have a higher propensity to disrupt cellular membranes compared to shorter-chain fatty acids, leading to a loss of integrity.[1]
-
Lipotoxic Response: Accumulation of VLC-SFAs can trigger inflammatory and lipoxidative stress pathways, such as the 5-lipoxygenase pathway.[3][4]
Q3: How do I dissolve this compound for my cell culture experiments?
This compound has extremely low aqueous solubility. Therefore, proper solubilization is critical. The most common and effective method is to complex it with fatty acid-free Bovine Serum Albumin (BSA). This involves first dissolving the fatty acid in a solvent like ethanol or DMSO, and then conjugating it to BSA in your culture medium.[5][6][7] A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What is a safe concentration range for this compound in cell culture?
There is currently no established safe concentration range specifically for this compound across different cell lines. However, studies on other VLC-SFAs suggest that cytotoxic effects can be observed in the low micromolar range. For instance, C24:0 can cause significant membrane permeabilization at just 5 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and experimental concentrations.
Q5: Can the fatty acid:BSA molar ratio affect my results?
Absolutely. The molar ratio of fatty acid to BSA is a critical parameter. A higher ratio means more unbound fatty acid, which can be more toxic to cells. Different ratios can even lead to different cellular responses (e.g., pro-inflammatory vs. anti-inflammatory).[7] It is essential to keep this ratio consistent across experiments and to report it in your methodology.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the media upon adding this compound. | 1. Incomplete dissolution of this compound. 2. Insufficient BSA to solubilize the fatty acid. 3. Temperature of the media or BSA solution is too low. | 1. Ensure the this compound is fully dissolved in the initial solvent (e.g., ethanol) with heating before adding to the BSA solution.[8] 2. Use a higher concentration of BSA or a lower concentration of this compound to achieve a suitable fatty acid:BSA molar ratio (e.g., 2:1 to 6:1).[6][7] 3. Maintain the BSA solution at 37°C during the addition of the fatty acid stock solution.[6][8] |
| High cell death observed even at low concentrations. | 1. Toxicity from the solvent (e.g., ethanol, DMSO) used to dissolve the this compound. 2. High fatty acid:BSA ratio leading to excess unbound fatty acid. 3. The specific cell line is highly sensitive to VLC-SFAs. | 1. Ensure the final concentration of the solvent in the culture media is minimal and non-toxic (e.g., <0.1% for DMSO, <0.5% for ethanol). Run a solvent-only control.[5] 2. Lower the fatty acid:BSA molar ratio.[7] 3. Perform a thorough dose-response experiment starting from very low concentrations (e.g., sub-micromolar) to determine the IC50 for your cell line. |
| Inconsistent results between experiments. | 1. Variability in the preparation of the this compound-BSA complex. 2. Inconsistent fatty acid:BSA molar ratios. 3. Degradation of the fatty acid stock solution. | 1. Strictly follow a standardized protocol for preparing the fatty acid-BSA complex, paying close attention to temperatures and incubation times.[6][8] 2. Precisely calculate and maintain the same fatty acid:BSA ratio for all experiments.[7] 3. Prepare fresh stock solutions or aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[6] |
| No observable effect on cells. | 1. The concentration of this compound is too low. 2. The fatty acid is not bioavailable (e.g., has precipitated out of solution). 3. The experimental endpoint is not sensitive to the effects of this compound. | 1. Increase the concentration of this compound, ensuring proper solubilization. 2. Visually inspect the media for any precipitate. Prepare fresh solutions if needed. 3. Consider alternative assays that measure mitochondrial function, membrane integrity, or specific signaling pathways. |
Data Presentation
Due to the lack of specific cytotoxicity data for this compound, the following table summarizes findings for other relevant saturated fatty acids to provide a comparative context.
Table 1: Cytotoxic Effects of Various Saturated Fatty Acids on Different Cell Types
| Fatty Acid | Chain Length | Cell Type | Concentration & Effect | Reference |
| Palmitic Acid | C16:0 | Rat Neonatal Ventricular Myocytes | Exposure resulted in cell death. | [9] |
| Stearic Acid | C18:0 | Rat Neonatal Ventricular Myocytes | Exposure resulted in cell death. | [9] |
| Docosanoic Acid | C22:0 | Rat Oligodendrocytes, Astrocytes | Increased cell death within 24 hours. | [2] |
| Tetracosanoic Acid | C24:0 | Rat Oligodendrocytes, Astrocytes | Increased cell death within 24 hours. | [2] |
| Tetracosanoic Acid | C24:0 | Model Membranes | Induced significant membrane permeabilization at 5 µM. | [1] |
| Hexacosanoic Acid | C26:0 | Rat Oligodendrocytes, Astrocytes | Increased cell death within 24 hours. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from methods used for other long-chain and very-long-chain fatty acids.[6][8]
Materials:
-
This compound powder
-
100% Ethanol
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
-
Water bath and sonicator
Procedure:
-
Prepare a 10 mM this compound Stock in Ethanol:
-
Weigh out the appropriate amount of this compound.
-
Dissolve in 100% ethanol to a final concentration of 10 mM.
-
Warm the solution to 60-70°C and vortex or sonicate until fully dissolved. The solution should be clear.
-
-
Prepare a 2 mM BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 2 mM.
-
Gently mix until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing and denaturation.
-
Warm the BSA solution to 37°C.
-
-
Complex this compound with BSA:
-
While gently swirling the 37°C BSA solution, slowly add the 10 mM this compound stock solution to achieve the desired final concentration and fatty acid:BSA molar ratio. For a 5:2 molar ratio with a final fatty acid concentration of 500 µM, you would add the appropriate volume of the stock to the 2mM BSA solution.
-
Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complexation.
-
Sterile filter the final solution using a 0.22 µm filter.
-
-
Preparation of Treatment Media:
-
Dilute the this compound-BSA complex into your complete cell culture medium to the desired final treatment concentrations.
-
Crucially, prepare a vehicle control medium containing the same final concentrations of ethanol and BSA as your highest treatment concentration.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound-BSA complex and vehicle control (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the seeding medium and replace it with medium containing various concentrations of the this compound-BSA complex.
-
Include wells for the vehicle control and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound-BSA complexes and assessing cytotoxicity.
Caption: Troubleshooting logic for high cell death in this compound experiments.
Caption: Putative signaling pathways for VLC-SFA-induced cytotoxicity.
References
- 1. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 9. Long-term effects of fatty acids on cell viability and gene expression of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection Efficiency in Cells Treated with Fatty Acids
For researchers, scientists, and drug development professionals working with fatty acid-treated cells, achieving high transfection efficiency can be a significant challenge. The alterations in cell membrane composition and physiology induced by fatty acids can interfere with standard transfection protocols. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered when transfecting cells cultured with fatty acids.
Low Transfection Efficiency
Problem: After transfection, a low percentage of cells express the transgene (e.g., GFP-positive cells) or show the desired phenotype (e.g., gene knockdown).
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health and Confluency | Ensure cells are healthy (>90% viability) and in the logarithmic growth phase before fatty acid treatment. Optimal confluency for transfection is typically 70-90% for adherent cells.[1] |
| Inappropriate Transfection Reagent | The choice of transfection reagent is critical. For lipid-rich cells like adipocytes, specific lipid-based reagents like DharmaFECT Duo have shown success.[2] For hepatocytes, reagents like Metafectene Pro have demonstrated high efficiency.[3][4] It is advisable to test a panel of reagents to determine the best one for your specific cell type and fatty acid treatment. |
| Incorrect Reagent-to-DNA/RNA Ratio | The optimal ratio of transfection reagent to nucleic acid can be altered by fatty acid treatment. Perform a titration experiment to determine the ideal ratio for your experimental conditions. |
| Presence of Serum or Other Inhibitors | While some modern reagents are compatible with serum, forming the transfection complexes in a serum-free medium is generally recommended to prevent interference.[3] Ensure the medium is also free of inhibitors like high concentrations of phosphate or sulfated proteoglycans.[3] |
| Changes in Membrane Fluidity and Composition | Fatty acid treatment can alter membrane fluidity.[5] For electroporation, this may require re-optimization of voltage and pulse duration.[6][7] Increased membrane fluidity might necessitate a higher voltage for reversible electroporation.[5] |
| Fatty Acid-Induced Cellular Stress | Saturated fatty acids like palmitic acid can induce endoplasmic reticulum (ER) stress, which can negatively impact transfection.[8][9] Consider co-treatment with an ER stress inhibitor, such as 4-phenyl butyric acid (4-PBA), which has been shown to mitigate the effects of palmitate-induced stress.[8] |
| Altered Endocytic Pathways | Fatty acids can modulate endocytosis, the primary mechanism for the uptake of transfection complexes.[10] If clathrin-mediated endocytosis is impaired, consider transfection reagents that utilize alternative pathways, such as caveolae-mediated endocytosis. |
High Cell Toxicity or Death
Problem: A significant number of cells detach from the plate or show signs of apoptosis/necrosis after transfection.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cytotoxicity of the Transfection Reagent | The combination of fatty acid treatment and the transfection reagent may be overly toxic. Reduce the concentration of the transfection reagent and/or the nucleic acid. It is also important to choose a reagent known for low cytotoxicity. |
| Toxicity of the Fatty Acid | Saturated fatty acids, such as palmitic acid, can be more cytotoxic than unsaturated fatty acids like oleic acid.[11] If high cell death is observed, consider reducing the concentration or duration of the fatty acid treatment. Co-incubation with an unsaturated fatty acid may also alleviate the toxic effects of saturated fatty acids.[11][12] |
| Suboptimal Cell Density | Transfecting cells at a low density can exacerbate cytotoxicity. Ensure cells are at an optimal confluency (70-90%) to better tolerate the transfection process.[1] |
| Extended Exposure to Transfection Complexes | Leaving the transfection complexes on the cells for too long can increase toxicity. For sensitive cells, consider replacing the transfection medium with fresh culture medium after 4-6 hours.[13] |
Frequently Asked Questions (FAQs)
Q1: How do different types of fatty acids affect transfection efficiency?
Saturated fatty acids (e.g., palmitic acid) and unsaturated fatty acids (e.g., oleic acid) can have differential effects. Saturated fatty acids tend to decrease membrane fluidity and can induce cellular stress pathways, such as ER stress, which may negatively impact transfection.[8][12] Unsaturated fatty acids, on the other hand, generally increase membrane fluidity, which could potentially enhance the uptake of transfection complexes, although this may also necessitate adjustments to electroporation parameters.[5] The specific effects can be cell-type dependent.
Q2: Is there a general protocol for transfecting cells treated with fatty acids?
While optimization is always necessary, a general starting protocol for lipid-based transfection is as follows:
-
Cell Seeding: Plate cells to reach 70-90% confluency at the time of transfection.
-
Fatty Acid Treatment: Treat cells with the desired fatty acid concentration and for the appropriate duration.
-
Complex Formation: In separate tubes, dilute the nucleic acid and the lipid-based transfection reagent in serum-free medium.
-
Incubation: Combine the diluted nucleic acid and reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[3]
-
Transfection: Add the complexes dropwise to the cells in their culture medium.
-
Post-Transfection: Incubate the cells for 24-48 hours before assaying for gene expression. For sensitive cells, the medium can be changed after 4-6 hours.[13]
Q3: Can I use electroporation for fatty acid-treated cells?
Yes, electroporation can be used. However, changes in membrane fluidity due to fatty acid treatment may require re-optimization of the electrical parameters.[5] It is recommended to perform an optimization experiment by varying the voltage and pulse duration to find the optimal conditions that balance transfection efficiency and cell viability.[6][7]
Q4: How do fatty acids impact signaling pathways relevant to transfection?
Fatty acids can influence several signaling pathways that may affect transfection:
-
Endoplasmic Reticulum (ER) Stress: Saturated fatty acids are known to induce the unfolded protein response (UPR), a sign of ER stress.[9] Chronic ER stress can lead to apoptosis and may interfere with the proper trafficking and expression of the transfected gene.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate gene expression related to lipid metabolism.[14] Activation of PPARs could potentially influence the expression of genes involved in endocytosis and intracellular trafficking, although direct effects on transfection efficiency are still being investigated.
-
Focal Adhesion Kinase (FAK) Signaling: FAK signaling, which is involved in cell adhesion and migration, can be modulated by the cellular metabolic state, including fatty acid metabolism.[15] Changes in FAK signaling could potentially affect the interaction of transfection complexes with the cell surface.
Q5: What are some key optimization steps for transfecting lipid-rich cells like adipocytes?
For lipid-rich cells, consider the following:
-
Transfection in Suspension: A "reverse transfection" approach where the siRNA/lipid complex is incubated with detached adipocytes in suspension has been shown to be highly efficient.[2]
-
Choice of Reagent: Test different lipid-based reagents to find one that is effective for your specific adipocyte model. DharmaFECT Duo has been successfully used for 3T3-L1 adipocytes.[2]
-
Cell Density: Optimizing the cell density is crucial for balancing efficiency and viability.[2]
-
Electroporation: Electroporation is another viable method for transfecting adipocytes, especially primary adipocytes that are difficult to transfect with lipid-based methods.[16]
Experimental Protocols
Protocol 1: Lipid-Based Transfection of Fatty Acid-Treated Adherent Cells
This protocol provides a starting point for transfecting adherent cells (e.g., HEK293, HepG2) that have been pre-treated with fatty acids.
Materials:
-
Cells of interest
-
Complete culture medium
-
Fatty acid stock solution (e.g., oleic acid or palmitic acid complexed to BSA)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
Plasmid DNA or siRNA
-
Multi-well plates (e.g., 6-well or 24-well)
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Day 2: Fatty Acid Treatment
-
Prepare the desired concentration of fatty acid in complete culture medium.
-
Aspirate the old medium from the cells and add the fatty acid-containing medium.
-
Incubate for the desired treatment duration (e.g., 16-24 hours).
-
-
Day 3: Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the plasmid DNA or siRNA in serum-free medium.
-
Tube B: Dilute the lipid-based transfection reagent in serum-free medium.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA/reagent complexes dropwise to the wells containing the fatty acid-treated cells.
-
Gently rock the plate to ensure even distribution.
-
Return the plate to the incubator.
-
-
Day 4-5: Analysis
-
After 24-48 hours of incubation, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP) or gene knockdown (e.g., via qPCR or Western blot).
-
Protocol 2: Electroporation of Fatty Acid-Treated Suspension Cells
This protocol is a general guideline for electroporating suspension cells after fatty acid treatment. Optimization of electrical parameters is crucial.
Materials:
-
Suspension cells
-
Complete culture medium
-
Fatty acid stock solution
-
Electroporation buffer
-
Plasmid DNA
-
Electroporator and compatible cuvettes
Procedure:
-
Cell Culture and Fatty Acid Treatment:
-
Culture suspension cells to the desired density.
-
Add the fatty acid stock solution to the culture medium to achieve the final desired concentration.
-
Incubate for the desired treatment duration.
-
-
Preparation for Electroporation:
-
Count the cells and determine their viability.
-
Centrifuge the required number of cells and resuspend the cell pellet in electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Electroporation:
-
Add the plasmid DNA to the cell suspension in the electroporation buffer.
-
Transfer the mixture to an electroporation cuvette.
-
Deliver the electric pulse using pre-optimized settings (voltage, pulse duration, number of pulses). Note: If optimizing, start with the manufacturer's recommendations for your cell type and test a range of voltages and pulse lengths.
-
-
Post-Electroporation Culture:
-
Immediately after the pulse, transfer the cells from the cuvette to a culture plate containing pre-warmed complete medium.
-
Incubate the cells at 37°C.
-
-
Analysis:
-
After 24-48 hours, harvest the cells and analyze for transgene expression.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Impact of fatty acids on cellular processes affecting transfection.
Caption: General experimental workflow for transfection of fatty acid-treated cells.
References
- 1. wearecellix.com [wearecellix.com]
- 2. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell membrane fluidity related to electroporation and resealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Sirtuin 1 in Palmitic Acid-Induced Endoplasmic Reticulum Stress in Cardiac Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Long-term effects of fatty acids on cell viability and gene expression of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron microscopy reveals saturated fatty acid-induced membrane defects in AdipoR2-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of FAK in tumor metabolism and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Octacosanoic Acid and Lignoceric Acid for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Physicochemical Properties, Biological Functions, and Metabolic Pathways of Two Key Very-Long-Chain Saturated Fatty Acids.
This guide provides a comprehensive comparison of octacosanoic acid (C28:0) and lignoceric acid (C24:0), two significant very-long-chain saturated fatty acids (VLCFAs). Intended for researchers, scientists, and professionals in drug development, this document outlines their distinct physicochemical characteristics, biological roles, and metabolic fates, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Chains
This compound and lignoceric acid, while both classified as VLCFAs, exhibit notable differences in their physical and chemical properties primarily due to the variance in their acyl chain length. This compound possesses a 28-carbon backbone, whereas lignoceric acid has a 24-carbon chain. This seemingly small difference in four methylene groups significantly influences their melting points, molecular weights, and other physical characteristics.
| Property | This compound | Lignoceric Acid |
| Chemical Formula | C28H56O2[1] | C24H48O2[2] |
| Molecular Weight | 424.7 g/mol [1] | 368.63 g/mol [2] |
| Melting Point | 90.9 °C[1] | 84.2 °C[2] |
| Common Names | Montanic acid[1] | Tetracosanoic acid[2] |
| Appearance | White flakes[1] | White solid[3] |
Biological Significance and Functions
Both fatty acids are integral components of cellular structures and are involved in various biological processes. However, their specific roles and implications in health and disease can differ.
This compound (C28:0) is a naturally occurring plant metabolite.[1] It is a major component of D-003, a mixture of very-long-chain aliphatic acids purified from sugar cane wax, which has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[4][5][6]
Lignoceric Acid (C24:0) is a crucial constituent of sphingolipids, which are vital for the integrity and function of nerve cell membranes.[7] It is naturally found in various plant and animal fats, including peanut oil.[2][7] The accumulation of lignoceric acid is a biochemical hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease.[7]
Metabolic Pathways: Peroxisomal Beta-Oxidation
The primary metabolic pathway for both this compound and lignoceric acid is peroxisomal beta-oxidation. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs are initially broken down in peroxisomes. This process involves a series of enzymatic reactions that shorten the acyl chain.
The metabolism of these VLCFAs begins with their activation to acyl-CoA esters, a reaction catalyzed by very-long-chain acyl-CoA synthetases. Subsequently, they enter the peroxisomal beta-oxidation spiral.
Involvement in Sphingolipid Metabolism
Lignoceric acid is a key precursor in the synthesis of various sphingolipids, including ceramides and sphingomyelin. These lipids are essential components of the myelin sheath that insulates nerve fibers, highlighting the importance of proper lignoceric acid metabolism for neurological health. The initial and rate-limiting step in de novo sphingolipid synthesis is the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. Subsequent elongation steps can incorporate very-long-chain fatty acids like lignoceric acid.
Experimental Protocols
The analysis of this compound and lignoceric acid in biological samples is crucial for both research and diagnostic purposes. The following outlines a general workflow for their quantification using gas chromatography-mass spectrometry (GC-MS), a commonly employed and robust analytical technique.
1. Lipid Extraction:
-
A modified Folch method is commonly used.
-
To a biological sample (e.g., 100 µL of plasma or cell pellet), add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a solution of 0.5 M KOH in methanol.
-
Incubate at a specific temperature (e.g., 50°C) for a defined time (e.g., 20 minutes) to hydrolyze the lipids and transesterify the fatty acids to FAMEs.
-
Neutralize the reaction with an acid (e.g., 1 M acetic acid).
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or SP-2560).
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to approximately 220-250°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode.
-
Quantification: Based on the integrated peak areas of the target FAMEs relative to an internal standard (e.g., a deuterated analog of a VLCFA).
Conclusion
This compound and lignoceric acid, while structurally similar, play distinct roles in biology and disease. The four-carbon difference in their acyl chains leads to different physicochemical properties and metabolic handling. Understanding these differences is critical for researchers investigating lipid metabolism, neurological disorders, and the development of novel therapeutic agents. The provided experimental framework offers a starting point for the reliable quantification of these important very-long-chain fatty acids.
References
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 3. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitochondrial and peroxisomal beta-oxidation of stearic and lignoceric acids by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"validating the anti-inflammatory effects of octacosanoic acid in vivo"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel anti-inflammatory agents with favorable safety profiles is a significant focus of contemporary drug discovery. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of octacosanol, a long-chain fatty alcohol, against standard anti-inflammatory drugs. While the initial topic of interest was octacosanoic acid, the available in vivo research predominantly focuses on octacosanol. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation of octacosanol's potential as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Effects
This section presents a quantitative comparison of octacosanol's efficacy against standard anti-inflammatory drugs in two distinct in vivo models of inflammation: carrageenan-induced pleurisy and dextran sulfate sodium (DSS)-induced colitis.
Carrageenan-Induced Pleurisy Model
This model is widely used to assess acute inflammation. The data below is derived from a study by Oliveira et al. (2012), which directly compared the effects of octacosanol and indomethacin in mice.[1]
Table 1: Comparison of Octacosanol and Indomethacin in Carrageenan-Induced Pleurisy in Mice [1]
| Treatment Group | Dose (mg/kg, i.p.) | Total Leukocyte Influx (cells x 10³/mm³) | Neutrophil Influx (cells x 10³/mm³) | TNF-α Levels (pg/mL) |
| Saline Control | - | 4.8 ± 0.3 | 3.5 ± 0.2 | 380 ± 25 |
| Carrageenan | - | 10.2 ± 0.7 | 8.1 ± 0.6 | 950 ± 50 |
| Octacosanol | 1 | 7.5 ± 0.5 | 5.8 ± 0.4 | 620 ± 40* |
| Octacosanol | 10 | 5.9 ± 0.4 | 4.2 ± 0.3 | 450 ± 30 |
| Indomethacin | 20 | 6.2 ± 0.5 | 4.5 ± 0.4 | 480 ± 35 |
*p < 0.05, **p < 0.01 compared to the carrageenan group. Data are presented as mean ± SEM.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a well-established model for studying inflammatory bowel disease. The following tables provide a comparative overview of the effects of octacosanol and sulfasalazine. It is important to note that the data for octacosanol and sulfasalazine are from separate studies; therefore, this represents an indirect comparison and should be interpreted with caution.
Table 2: Effects of Octacosanol on DSS-Induced Colitis in Mice
| Treatment Group | Dose | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Control | - | 0.2 ± 0.1 | 8.5 ± 0.3 |
| DSS Model | 3% DSS | 3.5 ± 0.3 | 5.8 ± 0.4 |
| Octacosanol | 10 mg/kg/day | 2.1 ± 0.2 | 6.9 ± 0.3 |
| Octacosanol | 30 mg/kg/day | 1.5 ± 0.2 | 7.5 ± 0.2 |
*p < 0.05, **p < 0.01 compared to the DSS Model group. Data are presented as mean ± SEM. (Data adapted from Wang et al., 2022).
Table 3: Effects of Sulfasalazine on DSS-Induced Colitis in Mice (Indirect Comparison) [2][3]
| Treatment Group | Dose | Disease Activity Index (DAI) Score | Colon Length (cm) |
| DSS Model | 5% DSS | Significantly increased vs. control | Significantly decreased vs. control |
| Sulfasalazine | 30 mg/kg | Significantly reduced vs. DSS model | Significantly increased vs. DSS model |
| Sulfasalazine | 60 mg/kg | Further significant reduction vs. 30 mg/kg | No significant difference from 30 mg/kg |
Note: Specific numerical values for direct comparison were not consistently reported across studies. The table reflects the reported significant effects.
Experimental Protocols
Carrageenan-Induced Pleurisy in Mice[1]
-
Animals: Male Swiss mice (25-30 g) are used.
-
Groups: Animals are divided into control and treatment groups.
-
Induction of Pleurisy: Pleurisy is induced by an intrapleural (i.pl.) injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right pleural cavity.
-
Treatment: Octacosanol (1 and 10 mg/kg), indomethacin (20 mg/kg), or vehicle (saline) are administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized. The pleural cavity is washed with 1 mL of heparinized saline. The pleural exudate is collected, and the volume is measured.
-
Leukocyte Count: The total number of leukocytes in the pleural exudate is determined using a Neubauer chamber. Differential cell counts are performed on stained cytospin preparations to determine the number of neutrophils.
-
TNF-α Measurement: The concentration of TNF-α in the pleural fluid is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.
-
Treatment: Octacosanol (e.g., 10 and 30 mg/kg/day) or sulfasalazine (e.g., 30-60 mg/kg/day) is administered orally once daily, starting from the first day of DSS administration.
-
Monitoring: The severity of colitis is monitored daily by calculating the Disease Activity Index (DAI), which is a composite score of weight loss, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the treatment period (e.g., day 8), the animals are euthanized. The entire colon is excised, and its length from the cecum to the anus is measured.
-
Histological Analysis: A portion of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.
-
Biochemical Analysis: Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or to assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of octacosanol via inhibition of the MAPK and NF-κB signaling pathways.
Experimental Workflow: Carrageenan-Induced Pleurisy
Caption: Workflow for the carrageenan-induced pleurisy model.
Experimental Workflow: DSS-Induced Colitis
Caption: Workflow for the DSS-induced colitis model.
References
- 1. Antinociceptive and Anti-Inflammatory Effects of Octacosanol from the Leaves of Sabicea grisea var. grisea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Octacosanoic Acid in Peroxisomal Disorders: A Comparative Guide to Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Peroxisomal disorders, a group of severe genetic diseases, are characterized by the accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma. This accumulation is a direct consequence of impaired peroxisomal β-oxidation. Among the various VLCFAs, octacosanoic acid (C28:0), along with hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), plays a significant role in the pathophysiology of these disorders. This guide provides a comprehensive comparison of this compound with other prominent VLCFAs in the context of peroxisomal disorders, supported by experimental data, detailed methodologies, and pathway visualizations.
Quantitative Comparison of VLCFA Levels in Peroxisomal Disorders
The accumulation of VLCFAs is a key diagnostic marker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD). The following tables summarize the quantitative data on the levels of major VLCFAs, including this compound, in plasma and cultured fibroblasts from patients with these conditions compared to healthy controls.
Table 1: Plasma VLCFA Concentrations in Peroxisomal Disorders
| Fatty Acid | Control (μg/mL) | X-linked Adrenoleukodystrophy (μg/mL) | Zellweger Syndrome (μg/mL) |
| Docosanoic Acid (C22:0) | 20.0 - 50.0 | 20.0 - 50.0 | Significantly Decreased |
| Tetracosanoic Acid (C24:0) | 25.0 - 60.0 | Significantly Increased | Significantly Increased |
| Hexacosanoic Acid (C26:0) | 0.2 - 0.6 | Significantly Increased | Greatly Increased |
| This compound (C28:0) | < 0.1 | Increased | Increased |
Note: The levels of C26:0 and the C26:0/C22:0 ratio are primary diagnostic markers. While C28:0 is also elevated, its absolute concentration is lower than that of C26:0.
Table 2: Fibroblast VLCFA Concentrations in Peroxisomal Disorders
| Fatty Acid | Control (ng/mg protein) | X-linked Adrenoleukodystrophy (ng/mg protein) | Zellweger Syndrome (ng/mg protein) |
| Tetracosanoic Acid (C24:0) | 10 - 30 | Increased | Greatly Increased |
| Hexacosanoic Acid (C26:0) | 1 - 5 | Significantly Increased | Greatly Increased |
| This compound (C28:0) | < 1 | Increased | Increased |
Note: Cultured fibroblasts from patients exhibit a more pronounced accumulation of VLCFAs compared to plasma, making them a valuable tool for diagnosis and research.[1]
Comparative Cytotoxicity of VLCFAs
Experimental studies have demonstrated the cytotoxic effects of VLCFAs on various cell types, particularly those of the central nervous system. This toxicity is a key contributor to the neurodegenerative aspects of peroxisomal disorders.
Table 3: Comparative Cytotoxicity of VLCFAs on Oligodendrocytes
| Fatty Acid | Concentration | Observation | Reference |
| Hexacosanoic Acid (C26:0) | 20-40 µM | Induction of apoptosis, mitochondrial dysfunction, increased ROS production. | Hein et al., 2008 |
| Tetracosanoic Acid (C24:0) | 40 µM | Similar cytotoxic effects to C26:0. | Hein et al., 2008 |
| This compound (C28:0) | Not explicitly tested in this study, but similar mechanisms are expected. |
In-vitro studies have shown that VLCFAs, particularly C26:0, induce cell death in oligodendrocytes and astrocytes.[2] This is mediated through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). While direct comparative studies on the cytotoxicity of this compound are less common, its structural similarity to C26:0 suggests it contributes to the overall lipotoxicity observed in these disorders.
Experimental Protocols
Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the diagnosis of peroxisomal disorders.
a. Sample Preparation (Plasma):
-
Internal Standard Addition: To 200 µL of plasma, add a known amount of an internal standard, such as heptadecanoic acid (C17:0), for quantification.
-
Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Heat the mixture at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling, add 1 mL of hexane and vortex thoroughly. Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs). Repeat the extraction.
-
Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of hexane for injection into the GC-MS.
b. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-1 or equivalent).
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to separate the FAMEs based on their chain length and saturation.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the different FAMEs to identify and quantify each VLCFA.
Primary Fibroblast Culture from Patient Skin Biopsies
a. Biopsy Collection and Transport:
-
Obtain a 3-4 mm punch biopsy of the skin under sterile conditions.
-
Place the biopsy in a sterile transport medium containing antibiotics and antimycotics.
-
Transport the sample to the cell culture facility at room temperature as quickly as possible.
b. Culture Initiation:
-
In a sterile biosafety cabinet, mince the biopsy into smaller pieces (approximately 1 mm³).
-
Place the tissue pieces in a culture flask or dish.
-
Add a small amount of culture medium (e.g., DMEM with 20% fetal bovine serum and antibiotics) to allow the tissue to adhere to the surface.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 24-48 hours, carefully add more medium. Fibroblasts will begin to migrate out from the tissue explants within 1-2 weeks.
c. Cell Maintenance and Expansion:
-
Change the culture medium every 3-4 days.
-
Once the fibroblasts reach confluency, subculture them using trypsin-EDTA to detach the cells.
-
Expand the fibroblast population for experimental use or cryopreservation.
Signaling Pathways and Pathophysiology
The accumulation of VLCFAs in peroxisomal disorders disrupts several critical cellular signaling pathways, leading to the characteristic pathology of these diseases. The primary mechanisms involve mitochondrial dysfunction and oxidative stress.
VLCFA-Induced Mitochondrial Dysfunction
Accumulated VLCFAs are thought to interfere with the inner mitochondrial membrane, leading to the opening of the mitochondrial permeability transition pore (mPTP).[3][4] This event disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to a decline in ATP production.
Caption: VLCFA accumulation leads to mitochondrial dysfunction.
VLCFA-Induced Oxidative Stress
The disruption of the mitochondrial electron transport chain by VLCFAs leads to the increased production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA.
Caption: VLCFAs trigger a cascade of oxidative stress.
Experimental Workflow for Studying VLCFA Cytotoxicity
The following workflow outlines a typical experimental approach to investigate the cytotoxic effects of this compound and other VLCFAs on cultured cells.
References
- 1. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement mediated serum cytotoxicity against oligodendrocytes: a comparison with other cells of the oligodendrocyte-type 2 astrocyte lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
"in vitro and in vivo validation of octacosanoic acid's bioactivity"
For Researchers, Scientists, and Drug Development Professionals
Octacosanoic acid, a long-chain saturated fatty acid, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the in vitro and in vivo bioactivity of this compound, juxtaposing its performance with established alternatives and supported by experimental data.
In Vitro Bioactivity: A Comparative Overview
The in vitro efficacy of this compound has been evaluated across several key biological activities, primarily focusing on its anti-inflammatory and cytotoxic potential. To provide a clear comparison, the following tables summarize the available quantitative data for this compound and benchmark it against well-established drugs in standardized assays.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is often assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Table 1: Comparison of In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |
| This compound | RAW 264.7 | LPS-induced NO production | NO Inhibition | Data Not Available |
| Ibuprofen | RAW 264.7 | LPS-induced NO production | NO Inhibition | ~760 |
Cytotoxic Activity
The cytotoxic potential of this compound against cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric to quantify a compound's potency in inhibiting cancer cell growth.
Table 2: Comparison of In Vitro Cytotoxic Activity
| Compound | Cell Line | Assay | Endpoint | IC50 |
| This compound | HeLa (Cervical Cancer) | MTT | Cell Viability | Data Not Available |
| Doxorubicin | HeLa (Cervical Cancer) | MTT | Cell Viability | ~2.9 µM |
| ICD-85 (Plant Extract) | HeLa (Cervical Cancer) | MTT | Cell Viability | 25 ± 2.9 µg/mL[1] |
Note: Specific IC50 values for this compound on HeLa cells are not currently available in published literature. Data for Doxorubicin and a plant extract (ICD-85) are provided for comparative context.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. While research is ongoing, preliminary studies and the known functions of its precursor, octacosanol, suggest potential involvement in key signaling cascades.
Anti-Inflammatory Signaling Pathway
Octacosanol, which is metabolized to this compound, has been shown to attenuate inflammation by modulating the MAPK/NF-κB/AP-1 signaling pathway. This suggests that this compound may exert its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS and COX-2.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Anticancer Signaling Pathway
The anticancer activity of fatty acids can be mediated through the induction of apoptosis (programmed cell death). This process involves a complex interplay of pro-apoptotic and anti-apoptotic proteins, primarily regulated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathways triggered by this compound are yet to be fully elucidated, a general model for fatty acid-induced apoptosis is presented below. Polyunsaturated fatty acids have been shown to induce apoptosis through both intrinsic and extrinsic pathways[2].
Caption: Generalized apoptotic signaling pathways potentially activated by fatty acids.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the standard protocols for the key in vitro assays mentioned in this guide.
In Vitro Anti-Inflammatory Assay: LPS-Induced Nitric Oxide Production
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 (murine macrophage cell line)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or comparator compound) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Line: e.g., HeLa (human cervical cancer cell line)
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or comparator compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
This compound presents a promising avenue for therapeutic development, particularly in the realms of anti-inflammatory and anticancer applications. However, this guide highlights a critical gap in the existing literature: the lack of direct, quantitative comparative data for this compound against established drugs in standardized bioassays. Further research is imperative to elucidate its precise mechanisms of action and to quantify its potency relative to current therapeutic options. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for researchers to design and execute studies that will bridge this knowledge gap and unlock the full therapeutic potential of this compound.
References
Unraveling the Molecular Mechanisms of Octacosanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Octacosanoic acid, a very long-chain saturated fatty acid (VLCFA), has garnered significant attention for its potential therapeutic effects, particularly in the realms of cholesterol management and platelet aggregation. As the major component of D-003, a mixture of purified from sugar cane wax, its mechanism of action is of considerable interest to the scientific community.[1][2] This guide provides a comparative analysis of the confirmed mechanisms of action of this compound, supported by experimental data and detailed protocols to aid in further research and drug development.
Cholesterol-Lowering Effects: A Multi-pronged Approach
The primary therapeutic benefit of this compound lies in its ability to modulate cholesterol levels. Clinical studies on D-003 have consistently demonstrated a significant reduction in low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC), coupled with an increase in high-density lipoprotein cholesterol (HDL-C).[1][3][4][5]
Comparative Efficacy of D-003 (rich in this compound) on Lipid Profile
| Dosage (mg/day) | Duration | % Reduction in LDL-C | % Reduction in Total Cholesterol | % Increase in HDL-C | Reference |
| 5 | 8 weeks | 20.5% | Significant, dose-related | 11.7% - 16.7% (not dose-related) | [3] |
| 10 | 8 weeks | Dose-related (20.5% - 26.1%) | Significant, dose-related | 11.7% - 16.7% (not dose-related) | [3] |
| 20 | 8 weeks | Dose-related (20.5% - 26.1%) | Significant, dose-related | 11.7% - 16.7% (not dose-related) | [3] |
| 40 | 8 weeks | 26.1% | Significant, dose-related | 11.7% - 16.7% (not dose-related) | [3] |
| 5 | 30 days | 11.6% | 13.3% | 14.6% | [1] |
| 25 | 30 days | Dose-dependent (11.6% - 22.6%) | Dose-dependent (13.3% - 17.4%) | Dose-dependent (14.6% - 29.7%) | [1] |
| 50 | 30 days | 22.6% | 17.4% | 29.7% | [1] |
The underlying mechanism for this lipid-lowering effect is not direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Instead, this compound appears to regulate the enzyme's activity indirectly.
The AMPK-SREBP-1c Signaling Axis
Emerging evidence suggests that the effects of this compound on cholesterol and fatty acid metabolism are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK, a key cellular energy sensor, once activated, phosphorylates and inactivates HMG-CoA reductase.
Furthermore, AMPK activation leads to the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a major transcription factor that promotes the expression of genes involved in lipogenesis. By suppressing SREBP-1c, this compound can reduce the synthesis of fatty acids and triglycerides. The SIRT1/AMPK/SREBP-1c pathway has been implicated in the action of esterified octacosanol, the precursor to this compound.
Comparison with Other Fatty Acids
While this compound activates AMPK, other fatty acids, such as the saturated fatty acid palmitate, have been shown to have varied effects. Some studies indicate that palmitate can increase AMPK activity, while others suggest it may inhibit it, potentially through the production of ceramide. This highlights a differential effect of very long-chain versus long-chain saturated fatty acids on this key metabolic regulator.
Antiplatelet Activity: Inhibition of Platelet Aggregation
D-003 has demonstrated antiplatelet effects. While the precise mechanism for this compound is still under investigation, it is likely to involve the inhibition of pathways that lead to platelet aggregation. A common mechanism for antiplatelet agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
HMG-CoA Reductase Activity Assay
This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Test compound (this compound and comparator fatty acids)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurement at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep enzymes and substrates on ice.
-
Sample Preparation: In a 96-well plate, add the HMG-CoA reductase enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compounds (e.g., this compound, palmitic acid) to the wells. Include a vehicle control.
-
Reaction Initiation: Prepare a reaction mix containing assay buffer, NADPH, and HMG-CoA. Add the reaction mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode at 37°C for at least 10 minutes, taking readings every 2-3 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve. Determine the percent inhibition for each compound concentration relative to the vehicle control.
SREBP-1c Cleavage Assay
This assay determines the effect of a compound on the proteolytic cleavage of SREBP-1c, which is a key step in its activation. This can be assessed by Western blotting for the mature nuclear form of SREBP-1c.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound (this compound and comparator fatty acids)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against SREBP-1c (recognizing both precursor and mature forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes to ~80% confluency. Treat cells with the test compounds for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Harvest cells and prepare nuclear and cytoplasmic extracts, or whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against SREBP-1c, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity of the mature (nuclear) form of SREBP-1c relative to a loading control.
Conclusion
The available evidence strongly suggests that this compound exerts its beneficial effects on lipid metabolism through the modulation of the AMPK and SREBP-1c signaling pathways, leading to a reduction in cholesterol synthesis and lipogenesis. Its antiplatelet effects are likely mediated by the inhibition of cyclooxygenase activity. The provided comparative data and experimental protocols offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this very long-chain fatty acid. Future studies should focus on direct comparisons of this compound with other fatty acids in these key signaling pathways to fully elucidate its unique mechanism of action.
References
- 1. Assessment of the effects of D-003, a new antiplatelet and lipid-lowering compound, in healthy volunteers. A phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. medscape.com [medscape.com]
- 4. Effects of D-003 on the Lipid Profile of Patients with Type II Hypercholesterolaemia : A Phase II Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
A Comparative Analysis of Synthetic vs. Natural Octacosanoic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacosanoic acid, a 28-carbon saturated very-long-chain fatty acid, has garnered significant interest for its potential therapeutic applications, notably in lipid management and cardiovascular health. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural this compound, drawing upon available experimental data. It is important to note that while natural this compound, primarily as a constituent of policosanol and D-003, has been the subject of numerous clinical studies, there is a notable absence of direct head-to-head comparative studies evaluating the biological performance of its synthetic counterpart. This guide will, therefore, present the well-documented effects of natural this compound and detail the current understanding of synthetic this compound, highlighting the existing research gap.
Data Presentation: Efficacy in Lipid Management
Natural this compound is a major component of policosanol, a mixture of long-chain aliphatic alcohols purified from sources like sugar cane wax.[1][2] The cholesterol-lowering effects of policosanol are well-documented in numerous clinical trials.
Table 1: Clinical Efficacy of Natural this compound (as Policosanol) on Lipid Profile
| Study Population | Dosage of Policosanol | Duration | % Change in Total Cholesterol (TC) | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides (TG) | Reference |
| Patients with Type II Hypercholesterolemia | 10-20 mg/day | - | ↓ 17% to 21% | ↓ 21% to 29% | ↑ 8% to 15% | No significant change | [1] |
| Patients with Metabolic Syndrome | 10 mg/day | 6 months | ↓ 10.6% | ↓ 13.8% | ↑ 8.7% | No significant change | [3] |
| Older Patients with Hypertension and Type II Hypercholesterolemia | 5-10 mg/day | 12 months | ↓ 15.4% | ↓ 20.5% | ↑ 12.7% | ↓ 11.9% | [4] |
| Patients with Type II Hypercholesterolemia | 20 mg/day | 24 weeks | ↓ 15.6% | ↓ 27.4% | ↑ 17.6% | ↓ 12.7% | [5] |
| Patients with Type II Hypercholesterolemia | 40 mg/day | 24 weeks | ↓ 17.3% | ↓ 28.1% | ↑ 17.0% | ↓ 15.6% | [5] |
Note: The efficacy of policosanol can be source-dependent. A study comparing the original Cuban sugar cane-derived policosanol with another policosanol mixture (Octa-60) found the original to be significantly more effective in reducing LDL-C.[6][7]
Synthetic this compound: There is a lack of published clinical or preclinical data evaluating the lipid-lowering efficacy of synthetic this compound. While available for research purposes with high purity (≥98%), its biological effects in this context have not been reported in peer-reviewed literature.
Experimental Protocols
Cholesterol-Lowering Efficacy in Human Subjects
A representative experimental design for evaluating the cholesterol-lowering effects of natural this compound (as policosanol) is a prospective, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with a diagnosis of type II hypercholesterolemia.
-
Intervention: After a dietary run-in period (e.g., 6 weeks on a standard cholesterol-lowering diet), participants are randomly assigned to receive either policosanol tablets (e.g., 5-20 mg daily) or a matching placebo.
-
Duration: The study duration typically ranges from 6 to 12 months.
-
Primary Outcome Measures: The primary efficacy endpoint is the percentage change in low-density lipoprotein cholesterol (LDL-C) from baseline.
-
Secondary Outcome Measures: Secondary endpoints include percentage changes in total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), triglycerides (TG), and the TC/HDL-C and LDL-C/HDL-C ratios.
-
Safety Monitoring: Assessment of adverse events and clinical laboratory tests (e.g., liver and kidney function) are conducted throughout the study.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism for the cholesterol-lowering effect of natural this compound (as policosanol) is believed to be the activation of AMP-activated protein kinase (AMPK), which in turn inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[8][9][10]
Natural this compound and its alcohol precursor, octacosanol, have also been reported to possess anti-inflammatory and antiplatelet properties. The anti-inflammatory effects may be mediated through the downregulation of the MAPK/NF-κB/AP-1 signaling pathway.[11]
The antiplatelet activity is thought to involve the inhibition of thromboxane A2 production, a key molecule in platelet aggregation.[12]
Other Biological Activities
Table 2: Other Reported Biological Activities of Natural this compound and its Precursors
| Biological Activity | Experimental Model | Key Findings | Reference |
| Neuroprotection | Rat model of Parkinson's disease (6-OHDA-induced) | Octacosanol treatment (35 and 70 mg/kg) significantly ameliorated motor impairments and attenuated apoptotic neuronal death. | [13] |
| Anti-stress | Stressed mice (cage change model) | Octacosanol (100 and 200 mg/kg) significantly increased NREM sleep and reduced plasma corticosterone levels. | [14] |
| Anti-inflammatory | Mouse model of colitis (DSS-induced) | Octacosanol (100 mg/kg/day) improved health status and reduced pathological damage in colonic tissues. | [11] |
| Antinociceptive | Acetic acid-induced pain in mice | Octacosanol significantly inhibited the pain response. | [15] |
| Antioxidant | Carbon tetrachloride-intoxicated rats | Octacosanol attenuated disrupted hepatic reactive oxygen species metabolism. | [16] |
Synthesis of this compound
Synthetic this compound is typically produced through chemical synthesis routes. While various methods exist for the synthesis of long-chain fatty acids, a common approach involves the oxidation of the corresponding long-chain alcohol, octacosanol.[17] Enzymatic synthesis has also been explored for producing derivatives of octacosanol.[18][19] An updated, efficient synthesis of a related compound, octa-acid, has been described, highlighting advancements in the chemical synthesis of complex long-chain molecules.[20][21]
References
- 1. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Policosanol in Patients With Metabolic Syndrome: A Six-Month Study | Arteche-Hidalgo | Journal of Endocrinology and Metabolism [jofem.org]
- 4. Effects of policosanol on older patients with hypertension and type II hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of policosanol 20 versus 40 mg/day in the treatment of patients with type II hypercholesterolemia: a 6-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the efficacy, safety and tolerability of original policosanol versus other mixtures of higher aliphatic primary alcohols in patients with type II hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Policosanol Attenuates Cholesterol Synthesis via AMPK Activation in Hypercholesterolemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Octacosanol Attenuates Inflammation in Both RAW264.7 Macrophages and a Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antinociceptive and anti-inflammatory effects of octacosanol from the leaves of Sabicea grisea var. grisea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. benchchem.com [benchchem.com]
- 18. Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An updated synthesis of octa-acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Elusive Cellular Effects of Octacosanoic Acid: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific cellular effects of octacosanoic acid across different cell lines. While this very-long-chain saturated fatty acid is a known component of various natural waxes and has been investigated as part of a mixture, data on its direct, reproducible impact as an isolated compound on cell viability, proliferation, and signaling pathways remains largely unavailable. This guide summarizes the limited existing information and highlights the need for further research.
Limited Evidence from a Mixture Study
This compound is the primary constituent of a mixture of very-long-chain aliphatic acids known as D-003, which is purified from sugar cane wax. A key study investigating the in vitro cytotoxic and genotoxic potential of D-003 provides the most relevant, albeit indirect, data. In this research, the effects of D-003 were assessed using the Neutral Red (NR) assay for cytotoxicity and the Ames test for genotoxicity. The results indicated that D-003 did not exhibit any cytotoxic effects at concentrations up to 1,000 µg/ml after 24 and 72 hours of treatment[1][2]. Furthermore, the mixture did not show any genotoxic potential in the Ames test, with or without metabolic activation[1][2].
While these findings suggest a lack of overt toxicity for the D-003 mixture, they do not provide specific quantitative data, such as IC50 values, for pure this compound. Moreover, the study was not designed to compare the effects across a panel of different cell lines to assess the reproducibility of its effects.
The Broader Context of Very-Long-Chain Fatty Acids (VLCFAs)
This compound belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. Research on VLCFAs as a general class has implicated them in various cellular processes. For instance, an accumulation of saturated VLCFAs has been observed during necroptosis, a form of programmed cell death, where they are thought to contribute to the loss of plasma membrane integrity. However, these studies do not single out the specific effects of this compound.
Data Presentation
Due to the lack of specific quantitative data on the effects of pure this compound on different cell lines, a comparative data table cannot be constructed at this time. The only available data pertains to the D-003 mixture:
| Compound/Mixture | Assay | Cell Line(s) | Concentration | Duration | Observed Effect |
| D-003 | Neutral Red (Cytotoxicity) | Not specified | Up to 1,000 µg/ml | 24 and 72 hours | No cytotoxicity evident[1][2] |
| D-003 | Ames Test (Genotoxicity) | Salmonella typhimurium strains | 5 - 5,000 µ g/plate | Not applicable | No increase in reverse mutations[1][2] |
Experimental Protocols
While specific protocols for treating cell lines with this compound are not detailed in the literature, a general methodology for assessing cytotoxicity using the Neutral Red assay, as was done for the D-003 mixture, is provided below.
Neutral Red (NR) Cytotoxicity Assay
This protocol is a generalized procedure and would require optimization for specific cell lines and test substances.
1. Cell Seeding:
-
Seed cells in a 96-well microtiter plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Treatment with Test Substance:
-
Prepare a stock solution of the test substance (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test substance in the cell culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the test substance. Include appropriate vehicle controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Neutral Red Staining:
-
Prepare a Neutral Red solution (e.g., 50 µg/mL) in a serum-free medium and incubate for 30 minutes at 37°C.
-
Remove the treatment medium from the wells and add the Neutral Red solution.
-
Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.
4. Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS).
-
Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes of viable cells.
-
Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the concentration of the test substance to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathways and Experimental Workflows
Given the absence of specific research on the signaling pathways modulated by this compound, a diagram illustrating its mechanism of action cannot be provided. However, a general workflow for investigating the cytotoxic effects of a compound on a cell line can be visualized.
Caption: A generalized workflow for assessing the cytotoxic effects of this compound on a given cell line.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to conduct a comprehensive comparison of the reproducibility of this compound's effects in different cell lines. The primary available information comes from studies on the D-003 mixture, which suggest a lack of cytotoxicity and genotoxicity. However, these findings cannot be directly extrapolated to pure this compound, and they do not offer the granularity needed for a comparative analysis across various cell types.
To address this knowledge gap, future research should focus on:
-
Systematic screening: Evaluating the effects of pure this compound on a diverse panel of well-characterized cell lines, including both cancerous and non-cancerous lines from various tissues.
-
Quantitative analysis: Determining key quantitative parameters such as IC50 values for cell viability and proliferation.
-
Mechanistic studies: Investigating the underlying molecular mechanisms and signaling pathways that may be modulated by this compound.
Such studies are crucial for elucidating the specific biological activities of this compound and for determining its potential as a therapeutic agent or its role in cellular physiology. Without this foundational research, any discussion on the reproducibility of its effects remains speculative.
References
A Comparative Analysis of Octacosanoic Acid and Conventional Lipid-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering efficacy and mechanisms of octacosanoic acid against established pharmacological agents, including statins, fibrates, and PCSK9 inhibitors. The information is supported by experimental data from preclinical and clinical studies to aid in research and development efforts.
Efficacy in Lipid Profile Modulation
The primary measure of a lipid-lowering agent's efficacy is its ability to modulate the serum lipid profile. The following table summarizes the quantitative effects of this compound (as a primary component of policosanol) and standard-of-care drugs on key lipid markers.
| Therapy | LDL-C Reduction | HDL-C Increase | Total Cholesterol Reduction | Triglyceride (TG) Reduction |
| This compound (Policosanol) | 21% to 29% (at 10-20 mg/day) | 8% to 15%[1] | 17% to 21%[1] | Minimal/No significant effect[1] |
| Statins (High-Intensity) | ≥50%[2] | Modest Increase | Dependent on LDL-C reduction | Dependent on baseline TG levels |
| Fibrates | Variable | Modest Increase | Variable | 30% to 60%[3] |
| PCSK9 Inhibitors | ~60% (on top of statin therapy)[4][5] | 8% to 10%[4] | Dependent on LDL-C reduction | 8% to 10%[4] |
Mechanisms of Action: A Comparative Overview
The therapeutic effects of these compounds are dictated by their distinct molecular mechanisms. While statins directly inhibit the rate-limiting enzyme in cholesterol synthesis, this compound appears to act on upstream regulatory pathways.
This compound
This compound, the main constituent of policosanol, is believed to exert its lipid-lowering effects indirectly. Evidence suggests it does not directly inhibit HMG-CoA reductase, the target of statins[1]. Instead, its mechanism is linked to the activation of AMP-activated protein kinase (AMPK)[6]. AMPK activation is a central regulator of cellular energy homeostasis and can lead to the downregulation of cholesterol synthesis and an increase in fatty acid oxidation[6][7][8].
Caption: Proposed signaling pathway for this compound.
Statins
Statins are competitive inhibitors of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway[3][9]. This direct inhibition reduces the intracellular cholesterol pool, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from circulation[3].
Caption: Mechanism of action for Statin drugs.
Fibrates
Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism[3][10]. Activation of PPARα increases the synthesis of lipoprotein lipase, which enhances the catabolism of triglyceride-rich particles, and upregulates apolipoproteins A-I and A-II, leading to increased HDL-C levels[3].
Caption: Fibrate drug signaling pathway via PPARα activation.
PCSK9 Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies or small interfering RNA (siRNA) therapies[5][11]. They prevent the PCSK9 protein from binding to LDL receptors on the liver. By inhibiting this interaction, the degradation of LDL receptors is prevented, leading to a greater number of receptors available on the hepatocyte surface to clear LDL-C from the bloodstream[4][5].
Caption: Mechanism of action for PCSK9 Inhibitors.
Experimental Protocols
The evaluation of lipid-lowering therapies follows rigorous, standardized protocols to ensure data integrity and comparability across studies.
Clinical Trial Protocol for Lipid-Lowering Agents
A typical late-phase clinical trial is a multicenter, randomized, double-blind, placebo-controlled study.
Methodology:
-
Patient Screening & Enrollment: Subjects are screened based on predefined inclusion/exclusion criteria, such as baseline LDL-C levels (e.g., ≥70 mg/dL), and a history of atherosclerotic cardiovascular disease (ASCVD)[11]. A washout period for existing lipid-lowering medication may be required.
-
Dietary Standardization: Participants are instructed to follow a standard cholesterol-lowering diet for a run-in period (e.g., 6 weeks) before randomization[12].
-
Randomization: Eligible patients are randomly assigned to receive the investigational drug at various doses or a matching placebo[12][13].
-
Dosing and Follow-up: The drug is administered according to the study protocol (e.g., daily oral tablet, subcutaneous injection every few weeks/months)[11][13]. Clinic visits are scheduled at regular intervals (e.g., every 2-4 weeks) for efficacy and safety monitoring.
-
Primary Efficacy Endpoint: The primary outcome is typically the percent change in LDL-C from baseline to a specified time point (e.g., 12 or 24 weeks)[12][13].
-
Secondary Endpoints: These include changes in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides, ApoB), safety assessments (adverse events, liver and kidney function tests), and sometimes cardiovascular outcomes over a longer duration[13][14].
-
Lipid Measurement: LDL-C can be calculated (e.g., using the Friedewald formula) or measured directly by methods like preparative ultracentrifugation for higher accuracy[13].
Caption: General experimental workflow for a lipid-lowering drug clinical trial.
In Vitro Assay: Plaque Array for Cholesterol Particle Morphology
This method provides a visual assessment of how lipid-lowering drugs affect the formation and morphology of cholesterol particles in serum.
Methodology:
-
Assay Setup: A 96-well plate is prepared with phosphate-buffered saline (PBS) in each well.
-
Drug Addition: A small volume of the lipid-lowering drug solution (e.g., this compound, statin) is added to the designated wells. Control wells receive no drug.
-
Serum Incubation: Serum samples are added to the wells, and the plate is incubated to allow for the formation of cholesterol particles.
-
Imaging: The morphology of the resulting cholesterol particles is visualized and captured using imaging flow cytometry.
-
Data Analysis: The images are analyzed to quantify changes in particle size, shape, and aggregation, providing insights into the drug's effect on cholesterol particle characteristics.
Conclusion
This compound, primarily studied as part of policosanol, demonstrates significant LDL-C and total cholesterol-lowering effects, comparable in some studies to low-dose statins, alongside a favorable increase in HDL-C. Its proposed mechanism via AMPK activation presents a different therapeutic pathway than existing drug classes. However, it is crucial to note that much of the foundational research on policosanol originates from a single research group, and its effect on triglycerides is minimal[15].
In contrast, statins, fibrates, and PCSK9 inhibitors are well-established therapies with extensive clinical data supporting their efficacy and safety profiles in reducing cardiovascular events[16][17][18]. Statins remain the first-line therapy for LDL-C reduction[19]. Fibrates are primarily used for managing hypertriglyceridemia[20], while PCSK9 inhibitors offer potent LDL-C reduction for high-risk patients who are statin-intolerant or require additional lowering[4][21].
This compound may represent a promising phytochemical alternative or adjunct therapy, but further independent, large-scale clinical trials are necessary to fully elucidate its mechanism, confirm its efficacy across diverse populations, and establish its long-term impact on cardiovascular outcomes.
References
- 1. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitor: Safe Alternative to Fill the Treatment Gap in Statin-Limited Conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Regulation of HMGCoA reductase activity by policosanol and octacosadienol, a new synthetic analogue of octacosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of AMP-kinase by Policosanol Requires Peroxisomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 12. Effects of policosanol 20 versus 40 mg/day in the treatment of patients with type II hypercholesterolemia: a 6-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. merck.com [merck.com]
- 15. clinician.com [clinician.com]
- 16. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of fibrates on cardiovascular outcomes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medications for Lipid Control: Statins vs Newer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Does the addition of fibrates to statin therapy have a favorable risk to benefit ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Octacosanoic Acid in a Laboratory Setting
A Guide for Researchers, Scientists, and Drug Development Professionals
The proper disposal of octacosanoic acid, a very long-chain saturated fatty acid, requires careful consideration due to conflicting hazard information. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it is "harmful if swallowed" and "very toxic to aquatic life with long lasting effects"[1]. Given this discrepancy, a conservative approach that prioritizes environmental safety is essential. This guide provides a step-by-step procedure for the safe and compliant disposal of this compound from a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material and place it into a suitable container for disposal[2]. Avoid generating dust.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₆O₂ | [3][4] |
| Molecular Weight | 424.74 g/mol | [1] |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 91-93 °C | Sigma-Aldrich |
| Solubility | Soluble in chloroform (50 mg/mL) | Sigma-Aldrich |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
Given the potential for aquatic toxicity, this compound and its containers should not be disposed of in the regular trash or down the drain. The following protocol outlines the recommended procedure for its disposal as chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., weigh boats, pipette tips), as chemical waste.
-
Segregate this compound waste from other waste streams to avoid unintended reactions. Store it separately from strong oxidizing agents.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. The original product container can often be used if it is in good condition.
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of chemical waste in an SAA at any one time[6].
4. Arranging for Disposal:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or attaching a specific waste tag to the container.
5. Empty Container Disposal:
-
An "empty" container that held this compound must be managed as chemical waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected and disposed of as chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[7]. Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA regulations[8]. It is imperative to adhere to your institution's specific waste management plan, which is designed to comply with all applicable regulations.
Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety department. Always consult with your EHS office for specific guidance on chemical waste disposal.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. kingcounty.gov [kingcounty.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C28H56O2 | CID 10470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 506-48-9 [thegoodscentscompany.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling Octacosanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Octacosanoic acid in a laboratory setting. Following these procedures will help ensure a safe working environment and proper disposal of materials.
I. Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1][2] One safety data sheet has classified it as harmful if swallowed.[3] When heated, it can release irritating fumes.[1] Therefore, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Protective Gloves | Nitrile or latex gloves are recommended to prevent skin contact.[4] |
| Eye Protection | Safety Glasses / Goggles | Wear safety glasses with side shields at all times.[4] Use chemical safety goggles if there is a risk of splashing.[4] |
| Respiratory Protection | Dust Respirator | Use a dust respirator when handling the powdered form to avoid inhalation of dust particles.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential contamination.[4] |
II. Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
A. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when working with the powdered form or when heating the substance.[4]
-
Avoid Dust Formation: Take care to minimize the creation of dust when transferring or weighing the powdered solid.[4][5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4]
-
Ignition Sources: Keep away from open flames and other sources of ignition.[4]
B. Storage:
-
Container: Store in a tightly closed container.[1]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[1]
III. Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.
A. Spill Response:
| Spill Size | Procedure |
| Small Spill | 1. Wipe up the spilled solid with a damp cloth. 2. Clean the spill area with water.[1] |
| Large Spill | 1. Cover the spill with an inert absorbent material such as sand or earth.[1] 2. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] 3. Clean the spill area thoroughly. |
B. Disposal:
This compound is not typically classified as hazardous waste.[1] However, all disposals must adhere to local, regional, and national regulations.[3]
-
Waste Container: Place waste this compound and any contaminated materials (e.g., gloves, wipes) into a designated and properly labeled waste container.
-
Disposal Method: The recommended method of disposal is landfilling.[1] Do not dispose of it down the drain or in regular trash unless permitted by institutional and local guidelines.[4][5]
IV. Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
